Product packaging for Toripristone(Cat. No.:CAS No. 91935-26-1)

Toripristone

Katalognummer: B1231973
CAS-Nummer: 91935-26-1
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: LOIYXTZQBQVHSF-PABOLRIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Toripristone, also known as this compound, is a useful research compound. Its molecular formula is C31H39NO2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39NO2 B1231973 Toripristone CAS No. 91935-26-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

91935-26-1

Molekularformel

C31H39NO2

Molekulargewicht

457.6 g/mol

IUPAC-Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1

InChI-Schlüssel

LOIYXTZQBQVHSF-PABOLRIOSA-N

Isomerische SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(C)C)C)O

Kanonische SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O

Andere CAS-Nummern

91935-26-1

Synonyme

RU 40555
RU-40555

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Toripristone on Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone (developmental code name RU-40555) is a potent and selective synthetic steroidal antagonist of the glucocorticoid receptor (GR).[1][2] While structurally and pharmacologically similar to its well-known counterpart, mifepristone (RU-486), this compound exhibits a distinct pharmacological profile, notably its lack of binding to orosomucoid (α1-acid glycoprotein). This document provides a comprehensive technical overview of the mechanism of action of this compound on glucocorticoid receptors, including its binding affinity, antagonist potency, and effects on downstream signaling pathways. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of its molecular interactions.

Introduction to this compound and the Glucocorticoid Receptor

The glucocorticoid receptor is a ubiquitously expressed, ligand-activated transcription factor that plays a critical role in a vast array of physiological processes, including metabolism, inflammation, and stress response. Upon binding to its endogenous ligand, cortisol, or synthetic glucocorticoids like dexamethasone, the GR translocates to the nucleus and modulates the transcription of target genes. Dysregulation of GR signaling is implicated in numerous pathological conditions, making it a key target for therapeutic intervention.

This compound emerges as a high-affinity antagonist for the GR, offering a valuable tool for both research and potential therapeutic applications where blockade of glucocorticoid action is desired. Its mechanism of action primarily involves competitive inhibition of agonist binding to the GR, thereby preventing the downstream signaling cascade.

Quantitative Analysis of this compound's Interaction with Steroid Receptors

The efficacy and selectivity of a receptor antagonist are defined by its binding affinity and functional potency. The following tables summarize the available quantitative data for this compound's interaction with the glucocorticoid and progesterone receptors, with comparative data for Mifepristone provided for context.

Compound Receptor Parameter Value Assay Conditions Reference
This compound (RU-40555)Glucocorticoid Receptor (GR)Ki2.4 nMCompetition binding with [3H]dexamethasone in L929 cell lysates[1][2]
Mifepristone (RU-486)Glucocorticoid Receptor (GR)Ki~2 nMConverted from historic EC50 values[3]
Mifepristone (RU-486)Progesterone Receptor (PR)Ki1.9 nMConverted from historic EC50 values[3]

Table 1: Receptor Binding Affinity of this compound and Mifepristone

Compound Assay Parameter Result Cell Line Reference
This compound (RU-40555)Dexamethasone-induced GR-mediated gene transcriptionAntagonist PotencyEqually potent to MifepristoneL929 mouse fibroblast cells[1][2]
Mifepristone (RU-486)Functional AntagonismIC502.6 nMIn vitro assay[4]

Table 2: Functional Antagonist Activity of this compound and Mifepristone

Core Mechanism of Action: From Receptor Binding to Transcriptional Repression

The antagonistic action of this compound on the glucocorticoid receptor can be delineated into several key steps, each contributing to the overall blockade of glucocorticoid-mediated signaling.

Competitive Binding to the Glucocorticoid Receptor

This compound directly competes with endogenous and synthetic glucocorticoids for binding to the ligand-binding pocket of the GR.[1][2] With a high affinity, as indicated by its low nanomolar Ki value, this compound effectively occupies the receptor, preventing the binding of agonist molecules.

Modulation of Receptor Conformation and Nuclear Translocation

Upon binding an agonist, the GR undergoes a conformational change that facilitates its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. While this compound, like Mifepristone, also induces GR nuclear translocation, the conformation of the antagonist-bound receptor complex is distinct from the agonist-bound form.[1][2][5] This altered conformation is crucial for its antagonistic effects. Studies have shown that at nanomolar concentrations, both this compound and Mifepristone induce more GR translocation than the potent agonist dexamethasone.[1][2]

Impaired Interaction with Glucocorticoid Response Elements (GREs)

Once in the nucleus, the agonist-bound GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating their transcription. The this compound-bound GR complex, due to its altered conformation, is impaired in its ability to effectively interact with GREs and recruit the necessary coactivator proteins for gene transcription. While some GR antagonists like Mifepristone can induce a degree of GR-DNA binding, this does not lead to productive gene transcription.[6]

Downstream Effects on Gene Expression and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

By preventing the activation of the GR, this compound effectively blocks the glucocorticoid-induced expression of target genes. In vivo studies in adrenalectomized rats have demonstrated the ability of this compound to block the suppressive effect of dexamethasone on acute stress-induced corticosterone secretion, confirming its potent antiglucocorticoid activity at the level of the hypothalamic-pituitary-adrenal (HPA) axis.[7] This action is a direct consequence of blocking the negative feedback loop mediated by glucocorticoids on the hypothalamus and pituitary gland.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Toripristone_Mechanism_of_Action This compound's Antagonistic Action on the Glucocorticoid Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Cortisol) GR_complex Inactive GR Complex (GR + Chaperones) Glucocorticoid->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds Activated_GR Activated GR-Agonist Complex GR_complex->Activated_GR Conformational Change Antagonist_GR Inactive GR-Antagonist Complex GR_complex->Antagonist_GR Altered Conformational Change Activated_GR_n Activated GR Activated_GR->Activated_GR_n Nuclear Translocation Antagonist_GR_n Inactive GR Antagonist_GR->Antagonist_GR_n Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates No_Transcription Transcriptional Repression GRE->No_Transcription No Activation Activated_GR_n->GRE Binds Antagonist_GR_n->GRE Binding Impaired

Caption: this compound's antagonistic action on the glucocorticoid receptor.

GR_Binding_Assay_Workflow Competitive Glucocorticoid Receptor Binding Assay Workflow start Start prepare_lysates Prepare Cell Lysates (e.g., from L929 cells) containing GR start->prepare_lysates add_radioligand Add Radiolabeled Glucocorticoid (e.g., [3H]dexamethasone) prepare_lysates->add_radioligand add_competitor Add Increasing Concentrations of Unlabeled Competitor (this compound) add_radioligand->add_competitor incubate Incubate to Reach Binding Equilibrium add_competitor->incubate separate Separate Bound from Unbound Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data to Determine Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

HPA_Axis_In_Vivo_Assay In Vivo Assay for GR Antagonism on the HPA Axis start Start: Adrenalectomized Rats treatment_groups Administer Treatment Groups: 1. Vehicle 2. Dexamethasone (Agonist) 3. This compound + Dexamethasone start->treatment_groups stress_induction Induce Acute Stress treatment_groups->stress_induction blood_collection Collect Blood Samples stress_induction->blood_collection measure_corticosterone Measure Plasma Corticosterone Levels blood_collection->measure_corticosterone compare_results Compare Corticosterone Levels between Groups measure_corticosterone->compare_results conclusion Conclusion: This compound blocks Dexamethasone-induced suppression of stress response compare_results->conclusion end End conclusion->end

Caption: In vivo assay for GR antagonism on the HPA axis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of glucocorticoid receptor antagonists like this compound.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

  • Materials:

    • L929 mouse fibroblast cells (or other suitable cell line with high GR expression).

    • Lysis buffer (e.g., Tris-HCl, EDTA, molybdate).

    • [3H]dexamethasone (radiolabeled agonist).

    • Unlabeled dexamethasone (for determining non-specific binding).

    • This compound (test compound).

    • Scintillation fluid and counter.

  • Procedure:

    • Culture and harvest L929 cells.

    • Prepare cytosolic extracts by cell lysis and centrifugation.

    • In a multi-well plate, set up triplicate reactions containing:

      • Total binding: Cell lysate and [3H]dexamethasone.

      • Non-specific binding: Cell lysate, [3H]dexamethasone, and a saturating concentration of unlabeled dexamethasone.

      • Competitive binding: Cell lysate, [3H]dexamethasone, and serial dilutions of this compound.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound and use non-linear regression analysis to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GR-Mediated Gene Transcription Assay (Reporter Assay)
  • Objective: To determine the functional antagonist potency of this compound in inhibiting agonist-induced gene transcription.

  • Materials:

    • A suitable cell line (e.g., AtT20) co-transfected with a GR expression vector and a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

    • Dexamethasone (agonist).

    • This compound (test compound).

    • Cell culture reagents.

    • Luciferase assay reagent and luminometer (if using luciferase reporter).

  • Procedure:

    • Seed the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with:

      • Vehicle control.

      • Dexamethasone alone (to induce maximal reporter gene expression).

      • This compound alone (to assess for any agonist activity).

      • A fixed concentration of dexamethasone in the presence of increasing concentrations of this compound.

    • Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

    • Normalize the reporter activity to total protein concentration to account for variations in cell number.

    • Plot the percentage of inhibition of dexamethasone-induced reporter activity against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

In Vivo HPA Axis Suppression Assay
  • Objective: To assess the in vivo efficacy of this compound in antagonizing the effects of glucocorticoids on the HPA axis.

  • Materials:

    • Adrenalectomized male rats.

    • Dexamethasone.

    • This compound.

    • Vehicle for injections.

    • Equipment for stress induction (e.g., restraint tubes).

    • Assay kits for measuring plasma corticosterone (e.g., RIA or ELISA).

  • Procedure:

    • Allow adrenalectomized rats to recover from surgery.

    • Divide the animals into treatment groups (e.g., vehicle, dexamethasone alone, this compound + dexamethasone).

    • Administer the respective treatments via the appropriate route (e.g., subcutaneous injection).

    • After a defined period, subject the animals to an acute stressor.

    • Collect blood samples at specified time points post-stressor.

    • Separate plasma and store frozen until analysis.

    • Measure plasma corticosterone concentrations using a validated assay.

    • Analyze the data to determine if this compound can block the dexamethasone-induced suppression of the stress-induced rise in corticosterone.

Conclusion

This compound (RU-40555) is a potent and selective glucocorticoid receptor antagonist. Its mechanism of action involves competitive binding to the GR, leading to an altered receptor conformation that, despite allowing for nuclear translocation, prevents effective interaction with GREs and subsequent transcriptional activation. This results in a robust blockade of glucocorticoid-mediated signaling, both in vitro and in vivo. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other GR-modulating compounds. Further research to fully elucidate its selectivity profile against a broader range of steroid receptors and to explore its therapeutic potential is warranted.

References

RU-40555 and the Progesterone Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-40555 is a steroid derivative recognized primarily for its potent antagonist activity at the glucocorticoid receptor (GR). It is structurally related to the well-known compound RU-486 (mifepristone), differing by a single methyl group.[1] While extensively characterized for its interaction with the GR, its binding affinity and functional impact on the progesterone receptor (PR) are less documented in publicly available literature. This guide provides a comprehensive technical overview of the available information regarding RU-40555's interaction with the progesterone receptor, supplemented with data from its close analog, RU-486, where specific data for RU-40555 is unavailable. We will delve into quantitative binding data, detailed experimental protocols for assessing receptor binding, and the intricate signaling pathways associated with the progesterone receptor.

Quantitative Binding Affinity Data

Extensive searches for quantitative binding affinity data (Ki or IC50 values) of RU-40555 specifically for the progesterone receptor have not yielded precise figures in the available scientific literature. However, it is acknowledged that RU-40555, similar to RU-486, possesses affinity for both the glucocorticoid and progesterone receptors.[1]

For the purpose of providing a quantitative context, the binding affinity of the closely related and extensively studied compound, RU-486 (Mifepristone), for the progesterone receptor is presented below. It is crucial to note that these values are for RU-486 and should be considered as a reference point for the potential binding characteristics of RU-40555, not as direct data.

Table 1: Progesterone Receptor Binding Affinity of RU-486 (Mifepristone)

CompoundReceptorAssay TypeReported ValueSpeciesReference
RU-486Progesterone Receptor (PR)Competitive Binding ([³H]R5020)IC50: 1.3 nMCell-based[2]
RU-486Progesterone Receptor (PR)Competitive BindingKi: 0.64 nMNot Specified[2]
RU-486Progesterone Receptor (PR)Relative Binding AffinityRBA: ≥ R5020 > ProgesteroneRat (ovary)[3]
Metabolites of RU-486Progesterone Receptor (PR)Relative Binding Affinity9-21% of RU-486Human[4]

Experimental Protocols

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. Below are detailed methodologies for conducting such experiments.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for a receptor.

Objective: To determine the concentration of RU-40555 that inhibits 50% of the binding of a radiolabeled progestin (e.g., [³H]R5020) to the progesterone receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Progesterone Receptor Source: Cytosolic extracts from tissues known to express high levels of PR, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g., T47D, MCF-7).

  • Radioligand: A tritiated high-affinity progestin, such as [³H]promegestone (R5020).

  • Unlabeled Competitor (Test Compound): RU-40555 at various concentrations.

  • Reference Compound: Unlabeled progesterone or a known high-affinity ligand like R5020.

  • Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.

  • Incubation: In a series of tubes, incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of the radioligand ([³H]R5020).

  • Competition: To these tubes, add increasing concentrations of the unlabeled test compound (RU-40555). Include control tubes with no competitor (total binding) and tubes with a saturating concentration of a known unlabeled progestin to determine non-specific binding.

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).

  • Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, rapidly filter the incubation mixture through glass fiber filters, which will trap the receptor-bound radioligand.

  • Quantification: Measure the radioactivity of the supernatant (if using charcoal) or the filters in a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Based Competitor Assay

This is a high-throughput, homogeneous assay format that measures the change in the polarization of fluorescent light.

Objective: To determine the IC50 of RU-40555 by measuring its ability to displace a fluorescently labeled progesterone ligand from the receptor.

Materials:

  • Recombinant human progesterone receptor ligand-binding domain (PR-LBD).

  • A fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or PL Red).

  • Test compound (RU-40555).

  • Assay buffer.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a microplate, add the PR-LBD and the fluorescent progesterone ligand to the assay buffer.

  • Competition: Add increasing concentrations of RU-40555 to the wells.

  • Incubation: Incubate the plate for a specified time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization value.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The progesterone receptor mediates its biological effects through complex signaling pathways. Understanding these pathways is crucial for characterizing the functional consequences of RU-40555 binding.

Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that regulate gene expression.[1] The binding of an agonist like progesterone initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This, in turn, recruits coactivators and the transcriptional machinery to modulate the expression of target genes. Antagonists like RU-486 bind to the receptor but induce a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.[1]

Progesterone_Receptor_Signaling Canonical Progesterone Receptor Signaling Pathway cluster_nucleus Progesterone Progesterone (Agonist) PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds RU40555 RU-40555 (Antagonist) RU40555->PR_inactive Binds PR_active_agonist Active PR Dimer (Agonist-bound) PR_inactive->PR_active_agonist Agonist Binding (Conformational Change) PR_active_antagonist Inactive PR Dimer (Antagonist-bound) PR_inactive->PR_active_antagonist Antagonist Binding (Conformational Change) PRE PRE PR_active_agonist->PRE Binds to DNA PR_active_antagonist->PRE Binds to DNA Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors PRE->Corepressors Recruits Transcription_Activation Gene Transcription (Activation) Coactivators->Transcription_Activation Transcription_Repression Gene Transcription (Repression) Corepressors->Transcription_Repression

Caption: Canonical progesterone receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay is a stepwise process designed to ensure accurate and reproducible results.

Competitive_Binding_Assay_Workflow Workflow for Radioligand Competitive Binding Assay start Start prep_receptor Prepare Progesterone Receptor Source start->prep_receptor incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_reagents Prepare Radioligand and Test Compound Dilutions prep_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (IC50 and Ki Calculation) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand competitive binding assay.

Conclusion

While specific quantitative data on the progesterone receptor binding affinity of RU-40555 remains elusive in the public domain, its structural similarity to RU-486 suggests it likely possesses significant antagonist activity at this receptor. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the precise nature of RU-40555's interaction with the progesterone receptor. Further studies are warranted to fully elucidate its binding characteristics and functional consequences, which will be critical for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.

References

Toripristone: A Deep Dive into a Selective Glucocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toripristone (developmental code name RU-40555) is a potent and selective antagonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. By presenting detailed quantitative data, experimental protocols, and visual representations of relevant pathways, this document serves as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the glucocorticoid system.

Introduction

Glucocorticoids (GCs) are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and the stress response. Their actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-inducible transcription factor. While glucocorticoid agonists are widely used for their anti-inflammatory and immunosuppressive properties, excessive or prolonged GC activity can lead to significant adverse effects. Consequently, there is substantial interest in the development of selective GR antagonists to mitigate these effects and treat conditions associated with hypercortisolism, such as Cushing's syndrome, and potentially other disorders like psychotic depression.

This compound (RU-40555) emerged as a promising candidate from a series of synthetic steroids developed for their antiglucocorticoid properties. Its pharmacological profile is similar to that of the well-characterized GR antagonist mifepristone (RU486); however, a key distinguishing feature of this compound is its lack of binding to α1-acid glycoprotein, a plasma protein that can influence the pharmacokinetics of mifepristone. This guide will delve into the technical details of this compound, providing a foundation for its further investigation and potential clinical application.

Mechanism of Action

This compound exerts its effects by competitively binding to the glucocorticoid receptor, thereby preventing the binding of endogenous glucocorticoids like cortisol. This antagonism at the receptor level blocks the downstream signaling cascades that are normally initiated by glucocorticoid binding.

Glucocorticoid Receptor Signaling Pathway

The canonical pathway for GR signaling involves the binding of a glucocorticoid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus.[1] Once in the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[2]

This compound, as a competitive antagonist, binds to the GR but does not induce the conformational changes necessary for full receptor activation. While it does promote the translocation of the GR to the nucleus, the this compound-GR complex is transcriptionally inactive, effectively blocking the expression of glucocorticoid-responsive genes.[3]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binds This compound This compound This compound->GR_complex Binds & Blocks GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Dimerization GRE GRE GR_active->GRE Binds cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: Glucocorticoid Receptor Signaling Pathway and the antagonistic action of this compound.

Pharmacological Profile

The pharmacological profile of this compound is defined by its high affinity and selectivity for the glucocorticoid receptor.

Binding Affinity and Selectivity

Quantitative data on the binding affinity of this compound for various steroid receptors is crucial for understanding its selectivity profile.

ReceptorLigandKi (nM)Relative Binding Affinity (%)Reference
Glucocorticoid Receptor (GR) This compound 2.4 100 [3]
Dexamethasone--
Progesterone Receptor (PR) This compound --
Progesterone--
Androgen Receptor (AR) This compound --
Testosterone--
Mineralocorticoid Receptor (MR) This compound --
Aldosterone--

In vivo studies in adrenalectomized rats have demonstrated the selectivity of this compound for the GR. Acute treatment with this compound (10-30 mg/kg) selectively decreased the availability of GR binding sites in the hippocampus and pituitary, with no significant effect on mineralocorticoid receptor (MR) binding.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the glucocorticoid receptor.

Materials:

  • [³H]-Dexamethasone (radioligand)

  • This compound (test compound)

  • Cell lysates or purified receptor preparations expressing the glucocorticoid receptor

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Incubation: A constant concentration of [³H]-Dexamethasone is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Radioligand_Binding_Assay_Workflow start Start incubation Incubate Receptor with [³H]-Dexamethasone and this compound start->incubation filtration Separate Bound and Unbound Ligand via Vacuum Filtration incubation->filtration counting Quantify Radioactivity with Scintillation Counter filtration->counting analysis Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay is used to determine the functional activity (agonist or antagonist) of a compound.

Objective: To determine the GR antagonist activity of this compound.

Materials:

  • A human cell line (e.g., HeLa or HEK293) stably or transiently transfected with:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter plasmid containing a glucocorticoid-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Dexamethasone (a GR agonist)

  • This compound (test compound)

  • Cell culture medium and reagents

  • Lysis buffer

  • Substrate for the reporter enzyme (e.g., luciferin for luciferase)

  • Luminometer or spectrophotometer

Protocol:

  • Cell Culture and Transfection: Cells are cultured and transfected with the GR expression vector and the reporter plasmid.

  • Treatment: The transfected cells are treated with:

    • Vehicle control

    • Dexamethasone alone (to induce reporter gene expression)

    • This compound alone (to test for agonist activity)

    • Dexamethasone in the presence of increasing concentrations of this compound (to test for antagonist activity).

  • Incubation: Cells are incubated for a sufficient period to allow for gene expression and protein synthesis.

  • Cell Lysis: The cells are lysed to release the reporter enzyme.

  • Enzyme Assay: The appropriate substrate is added to the cell lysate, and the enzyme activity (e.g., light production for luciferase) is measured.

  • Data Analysis: The ability of this compound to inhibit dexamethasone-induced reporter gene expression is quantified to determine its antagonist potency (IC50).

In Vivo Assessment of HPA Axis Effects

Animal models are used to evaluate the in vivo effects of GR antagonists on the hypothalamic-pituitary-adrenal (HPA) axis.

Objective: To assess the effect of this compound on the HPA axis in rats.

Animal Model: Adrenalectomized (ADX) rats are often used to eliminate the confounding effects of endogenous glucocorticoids.

Protocol:

  • Animal Preparation: Male rats are adrenalectomized and allowed to recover.

  • Drug Administration: ADX rats are treated with:

    • Vehicle control

    • This compound (e.g., 10-30 mg/kg, subcutaneously)

    • A GR agonist like dexamethasone (for comparison or to assess blockade).

  • Tissue Collection: At a specified time after treatment, animals are euthanized, and tissues of interest (e.g., hippocampus, pituitary) are collected.

  • Ex Vivo Receptor Binding: The availability of GR and MR binding sites in the collected tissues is measured using an ex vivo radioligand binding assay. A decrease in available binding sites for a specific radioligand indicates in vivo receptor occupancy by the administered compound.[2]

  • Functional Readouts: In intact animals, functional readouts can include measuring the blockade of dexamethasone-induced suppression of stress-induced corticosterone secretion.[2] Other parameters that can be assessed include changes in adrenal and thymus weight, as GR antagonists can prevent the thymic involution and adrenal atrophy caused by stress or exogenous glucocorticoids.

HPA_Axis_Study_Workflow start Start animal_prep Adrenalectomized Rats start->animal_prep drug_admin Administer this compound or Vehicle animal_prep->drug_admin tissue_collect Collect Hippocampus and Pituitary drug_admin->tissue_collect receptor_binding Ex Vivo Radioligand Binding Assay tissue_collect->receptor_binding data_analysis Determine In Vivo Receptor Occupancy receptor_binding->data_analysis end End data_analysis->end

Figure 3: Workflow for an in vivo study of HPA axis effects.

Summary and Future Directions

This compound is a potent and selective glucocorticoid receptor antagonist with a pharmacological profile that warrants further investigation. Its key advantage over mifepristone appears to be its lack of binding to α1-acid glycoprotein, which may result in a more predictable pharmacokinetic profile.

To fully elucidate the therapeutic potential of this compound, further research is needed to:

  • Obtain a complete quantitative selectivity profile, including its binding affinities for the progesterone, androgen, and mineralocorticoid receptors.

  • Conduct comprehensive preclinical in vivo studies to evaluate its efficacy and safety in relevant animal models of diseases associated with hypercortisolism.

  • Perform clinical trials to assess its pharmacokinetics, pharmacodynamics, safety, and efficacy in humans.

This technical guide provides a solid foundation for these future endeavors by consolidating the available technical information on this compound. The detailed experimental protocols and visual aids are intended to facilitate the design and execution of new studies aimed at unlocking the full therapeutic potential of this promising GR antagonist.

References

An In-depth Technical Guide to the Antiprogestogenic Effects of Toripristone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone (ZK 230211) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR). By competitively binding to this receptor, this compound effectively blocks the physiological effects of progesterone, a hormone crucial for the establishment and maintenance of pregnancy, as well as the regulation of the menstrual cycle. This technical guide provides a comprehensive overview of the antiprogestogenic effects of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy as demonstrated in preclinical and clinical studies. The guide is intended to serve as a resource for researchers and professionals involved in the development of progesterone receptor modulators for various therapeutic applications.

Introduction

Progesterone, a key steroid hormone, exerts its biological effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The progesterone-PR complex regulates the expression of a wide array of genes involved in female reproductive functions. The development of progesterone receptor antagonists has opened up therapeutic possibilities for conditions such as uterine fibroids, endometriosis, and for contraception and medical termination of pregnancy.

This compound is a second-generation antiprogestin that exhibits a high affinity and selectivity for the progesterone receptor. Its mechanism of action is primarily through competitive inhibition of progesterone binding, leading to a blockade of progesterone-mediated downstream signaling pathways. This guide will delve into the technical details of this compound's pharmacology and its effects at the molecular, cellular, and organismal levels.

Mechanism of Action

This compound's primary mechanism of action is its competitive antagonism of the progesterone receptor. In the absence of a ligand, the PR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the agonist, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.

This compound, as an antagonist, binds to the ligand-binding domain (LBD) of the PR with high affinity. This binding induces a distinct conformational change in the receptor compared to agonist binding. While the this compound-PR complex can still dimerize and translocate to the nucleus, its altered conformation prevents the effective recruitment of coactivators. Instead, it is thought to favor the recruitment of corepressors, which in turn inhibit the transcription of progesterone-responsive genes. This leads to the antiprogestogenic effects observed with this compound treatment.[1]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_HSP Inactive PR-HSP Complex PR_active Active PR Dimer PR_HSP->PR_active Agonist Binding (Conformational Change, Dimerization) PR_inactive Inactive PR Dimer (this compound-bound) PR_HSP->PR_inactive Antagonist Binding (Altered Conformation, Dimerization) Progesterone Progesterone Progesterone->PR_HSP Binds This compound This compound This compound->PR_HSP Binds PRE Progesterone Response Element (PRE) PR_active->PRE Binds PR_inactive->PRE Binds Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors PRE->Corepressors Recruits Gene_Transcription Gene Transcription (Progestogenic Effects) Coactivators->Gene_Transcription Initiates Gene_Repression Gene Repression (Antiprogestogenic Effects) Corepressors->Gene_Repression Induces

This compound's antagonistic effect on the progesterone receptor signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the public domain. However, preclinical studies in rats and monkeys provide some insights into its absorption, distribution, metabolism, and excretion. For comparative purposes, data for the structurally similar antiprogestin, mifepristone, is also presented.

Table 1: Preclinical Pharmacokinetic Parameters of Mifepristone

SpeciesDoseCmaxAUCBioavailabilityt1/2Reference(s)
Rat200 mg/kg (oral)Slightly greater than human 600 mg dose-39%~1 hr[2]
Monkey90 mg/kg (oral)~1/16 of human 600 mg dose (160 ng/mL)-15%~15 hrs[2]
Human600 mg (oral)2.56 µg/mL106 µg.hr/mL~40%20-30 hrs[2][3]

Note: Due to the lack of specific public data for this compound, mifepristone data is provided for illustrative purposes as a related compound. Cmax = Maximum plasma concentration; AUC = Area under the curve; t1/2 = Half-life.

Mifepristone is known to be metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] It is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein.[2]

Quantitative Data on Antiprogestogenic Effects

The antiprogestogenic potency of this compound is determined by its binding affinity to the progesterone receptor and its ability to inhibit progesterone-induced responses in vitro and in vivo.

Table 2: In Vitro Progesterone Receptor Binding Affinity

CompoundReceptorIC50 / KiAssay MethodReference(s)
MifepristoneProgesterone Receptor (PR)IC50: 0.025 nMRadioligand Binding Assay[4]
MifepristoneGlucocorticoid Receptor (GR)IC50: 2.2 nMRadioligand Binding Assay[4]
MifepristoneAndrogen Receptor (AR)IC50: 10 nMRadioligand Binding Assay[4]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cytosol fraction containing progesterone receptors is prepared from the uteri of estrogen-primed immature female rabbits or from cells engineered to express the human progesterone receptor.

  • Radioligand: A radiolabeled progestin, such as [3H]-ORG 2058, is used as the tracer.

  • Competitive Binding: Constant amounts of the receptor preparation and the radioligand are incubated with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Progesterone Receptor Competitive Binding Assay

Receptor Binding Assay Workflow start Start prep_receptor Prepare Receptor Source (e.g., Uterine Cytosol) start->prep_receptor incubate Incubate Receptor with Radioligand and Test Compound prep_receptor->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a progesterone receptor competitive binding assay.
Assessment of Endometrial Histology

This method is used to evaluate the in vivo effects of antiprogestins on the uterine lining.

Methodology:

  • Animal Model: Ovariectomized female rats or primates are often used.

  • Hormonal Priming: The animals are treated with estrogen to induce endometrial proliferation, followed by a combination of estrogen and progesterone to induce a secretory endometrium.

  • Treatment: A cohort of animals is treated with the test antiprogestin (e.g., this compound) concurrently with progesterone.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are collected.

  • Histological Processing: The uterine tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: The endometrial sections are examined microscopically to assess various parameters, including glandular development, stromal decidualization, and vascular changes. The degree of antagonism of progesterone's effects is evaluated based on the histological appearance of the endometrium.

In Vitro Transcription Assay

This assay measures the ability of a compound to modulate progesterone receptor-mediated gene transcription.

Methodology:

  • Cell Culture: A suitable cell line that expresses the progesterone receptor (e.g., T47D breast cancer cells) is used.

  • Reporter Gene Construct: The cells are transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

  • Treatment: The transfected cells are treated with progesterone in the presence or absence of the test antiprogestin.

  • Cell Lysis and Reporter Assay: After the treatment period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The ability of the antiprogestin to inhibit progesterone-induced reporter gene expression is quantified.

Conclusion

This compound is a potent progesterone receptor antagonist with significant potential for various therapeutic applications in gynecology and beyond. Its mechanism of action, centered on the competitive inhibition of progesterone binding and the subsequent modulation of gene expression, has been a subject of extensive research. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, the information available for structurally and functionally similar compounds like mifepristone provides a strong basis for understanding its pharmacological profile. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound. This technical guide serves as a foundational resource for scientists and clinicians working in this promising area of drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Toripristone: A Technical Guide to its Application in Hypothalamic-Pituitary-Adrenal (HPA) Axis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a cornerstone of the neuroendocrine system, orchestrating the body's response to stress. Dysregulation of this intricate network is implicated in a multitude of pathological conditions, including metabolic disorders, autoimmune diseases, and psychiatric illnesses.[1] Glucocorticoids, the end-product of the HPA axis, exert their widespread effects through the glucocorticoid receptor (GR). Consequently, GR antagonists are invaluable tools for dissecting the nuances of HPA axis function and dysfunction. This technical guide focuses on Toripristone (RU-40555), a potent and selective GR antagonist, and its role in the scientific exploration of the HPA axis. While this compound was never marketed for clinical use, its utility in preclinical research provides a critical lens through which to understand glucocorticoid signaling.[1]

This compound: Mechanism of Action

This compound is a synthetic steroid that acts as a competitive antagonist of the glucocorticoid receptor.[2] Its high affinity for the GR allows it to effectively block the binding of endogenous glucocorticoids like cortisol (in humans) and corticosterone (in rodents).[2] This blockade disrupts the negative feedback loop of the HPA axis, leading to a compensatory increase in the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][4]

Interestingly, some studies have characterized this compound as a partial agonist. This is because, like the more extensively studied GR antagonist mifepristone (RU-486), this compound has been shown to induce the translocation of the GR from the cytoplasm into the nucleus.[5] However, once in the nucleus, the this compound-GR complex is unable to efficiently recruit the coactivators necessary for initiating gene transcription, thus effectively blocking the downstream effects of glucocorticoid signaling.[6]

Signaling Pathway of Glucocorticoid Receptor Antagonism by this compound

Glucocorticoid Receptor Signaling and this compound's Point of Intervention cluster_nucleus Cortisol Cortisol GR_complex Cytoplasmic GR (with chaperones) Cortisol->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds GR_Cortisol Activated GR-Cortisol Complex GR_complex->GR_Cortisol Activation GR_this compound Inactive GR-Toripristone Complex GR_complex->GR_this compound Binding Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Binds GR_this compound->Nucleus Translocation (Partial Agonism) GR_this compound->GRE Binds but functionally inactive Transcription Gene Transcription (e.g., anti-inflammatory) GRE->Transcription No_Transcription Blocked Gene Transcription GRE->No_Transcription

Caption: Mechanism of this compound at the Glucocorticoid Receptor.

Quantitative Data

Due to this compound's status as a research compound, publicly available quantitative data on its effects on HPA axis hormones are limited. However, its high selectivity for the glucocorticoid receptor has been documented. The following table summarizes available binding affinity data. For comparative purposes, data for the widely studied GR antagonist mifepristone is also included.

CompoundReceptorBinding Affinity (Ki)SpeciesReference
This compound (RU-40555) Glucocorticoid Receptor (GR)2.4 nMRat[1]
Mifepristone (RU-486) Glucocorticoid Receptor (GR)0.6 nMHuman
Mifepristone (RU-486) Progesterone Receptor (PR)1.0 nMHuman

Note: Lower Ki values indicate higher binding affinity.

CompoundDoseSpeciesEffect on ACTHEffect on Cortisol/CorticosteroneReference
Mifepristone 600 mg/day for 7 daysHumanSignificant increaseSignificant increase[7]
Mifepristone 10 mg/kgRatDampened response to stressIncreased basal levels[1]

Experimental Protocols

Detailed experimental protocols utilizing this compound are not extensively published. However, based on available literature, a general methodology for assessing its in vivo effects on the HPA axis can be outlined.

In Vivo Assessment of Glucocorticoid Receptor Occupancy by this compound

Objective: To determine the in vivo selectivity of this compound for the glucocorticoid receptor over the mineralocorticoid receptor.

Animal Model: Male adrenalectomized rats are used to eliminate the confounding effects of endogenous corticosterone.

Procedure:

  • Animal Preparation: Rats are adrenalectomized and allowed a recovery period.

  • Drug Administration: this compound is administered subcutaneously at doses ranging from 10-30 mg/kg.[2] A vehicle control group is also included.

  • Tissue Collection: One hour after administration, animals are euthanized, and the hippocampus and pituitary are dissected. These regions are chosen for their high expression of mineralocorticoid and glucocorticoid receptors, respectively.

  • Receptor Binding Assay: Ex vivo available mineralocorticoid and glucocorticoid receptor binding is measured using radioligand binding assays with ³H-aldosterone and ³H-dexamethasone, respectively.

  • Data Analysis: The displacement of the radioligands by this compound is quantified to determine the percentage of receptor occupancy at different doses.

Experimental Workflow for HPA Axis Reactivity Study

Experimental Workflow for Assessing this compound's Effect on HPA Axis Reactivity start Start: Acclimatize Animals drug_admin Administer this compound (e.g., 10-30 mg/kg, s.c.) or Vehicle start->drug_admin wait Waiting Period (e.g., 1 hour) drug_admin->wait stressor Apply Acute Stressor (e.g., Forced Swim Test, Restraint Stress) wait->stressor blood_sampling Serial Blood Sampling (e.g., tail vein) at multiple time points stressor->blood_sampling hormone_assay Hormone Assays (ELISA, RIA for ACTH and Corticosterone) blood_sampling->hormone_assay data_analysis Data Analysis: Compare hormone levels between This compound and Vehicle groups hormone_assay->data_analysis end End: Determine Effect on HPA Axis Reactivity data_analysis->end

Caption: Workflow for an in-vivo HPA axis study using this compound.

Conclusion

This compound (RU-40555) serves as a valuable research tool for investigating the complexities of the hypothalamic-pituitary-adrenal axis. Its potent and selective antagonism of the glucocorticoid receptor allows for the precise dissection of glucocorticoid-mediated pathways. While comprehensive quantitative data and detailed experimental protocols in the public domain are limited, the available information, particularly when viewed in conjunction with data from the analogous compound mifepristone, underscores its utility in preclinical studies. For researchers in neuroendocrinology, pharmacology, and drug development, this compound remains a relevant compound for elucidating the role of glucocorticoid signaling in health and disease. Further research to fully characterize its in vivo pharmacodynamics would be of significant benefit to the scientific community.

References

Toripristone: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone, also known by its developmental code name RU-40555, is a synthetic steroidal compound that exhibits potent antagonist activity at both the glucocorticoid receptor (GR) and the progesterone receptor (PR). Structurally similar to mifepristone (RU-486), this compound's unique pharmacological profile, particularly its high affinity for the GR, has made it a valuable tool in endocrinology research, specifically for studying the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and detailed experimental protocols for its characterization and use in research.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
IUPAC Name (8S,11R,13S,14S,17S)-17-Hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
CAS Number 91935-26-1
Molecular Formula C₃₁H₃₉NO₂
Molecular Weight 457.65 g/mol
Melting Point 192-194 °C
Solubility Soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in water.
pKa Not available
Binding Affinity (Ki) 2.4 nM for the glucocorticoid receptor
Appearance Yellow crystalline powder

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from a commercially available steroid precursor. The following is a representative synthetic scheme.

Synthetic Scheme Overview

Synthesis_Overview A Estr-5(10),9(11)-diene-3,17-dione B 3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-estr-5(10),9(11)-dien-17-one A->B Ketalization C 3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estr-5(10),9(11)-dien-17β-ol B->C Alkynylation D 5α,10α-Epoxy-3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estran-17β-ol C->D Epoxidation E 11β-(4-(N-isopropyl-N-methylamino)phenyl)-3,3-(2,2-Dimethyl-1,3-propanediyl)bis(oxy)-17α-(prop-1-ynyl)-estr-9-en-5α,17β-diol D->E Grignard Reaction F This compound E->F Hydrolysis

Caption: Overview of this compound Synthesis.

Experimental Protocol for Synthesis

Step 1: Ketalization of Estr-5(10),9(11)-diene-3,17-dione

  • Reactants: Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, p-toluenesulfonic acid.

  • Solvent: Toluene.

  • Procedure: A mixture of Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Alkynylation

  • Reactants: The product from Step 1, propynylmagnesium bromide (or propyne and a strong base like n-butyllithium).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: To a solution of the ketal-protected steroid in anhydrous THF at 0°C under an inert atmosphere, a solution of propynylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched by the slow addition of saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

Step 3: Epoxidation

  • Reactants: The product from Step 2, m-chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane.

  • Procedure: To a solution of the alkynylated steroid in dichloromethane at 0°C, a solution of m-CPBA is added portion-wise. The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified by column chromatography.

Step 4: Grignard Reaction with 4-Bromo-N-isopropyl-N-methylaniline

  • Reactants: The epoxide from Step 3, 4-bromo-N-isopropyl-N-methylaniline, magnesium turnings, and a catalytic amount of cuprous chloride (CuCl).

  • Solvent: Anhydrous THF.

  • Procedure: The Grignard reagent is prepared by reacting 4-bromo-N-isopropyl-N-methylaniline with magnesium turnings in anhydrous THF. To a solution of the epoxide in anhydrous THF, the freshly prepared Grignard reagent and a catalytic amount of CuCl are added at a low temperature (e.g., -20°C). The reaction mixture is slowly warmed to room temperature and stirred until completion. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The product is purified by chromatography.

Step 5: Hydrolysis (Deprotection)

  • Reactants: The product from Step 4, hydrochloric acid.

  • Solvent: Acetone and water.

  • Procedure: The protected steroid is dissolved in a mixture of acetone and aqueous hydrochloric acid. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by recrystallization.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively binding to the intracellular glucocorticoid and progesterone receptors, thereby preventing the binding of their natural ligands, cortisol and progesterone, respectively. This antagonism blocks the downstream signaling cascades that are normally initiated by these hormones.

Glucocorticoid Receptor Antagonism

Upon entering the cell, glucocorticoids bind to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to the dissociation of HSPs and the translocation of the GR-ligand complex into the nucleus. In the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the recruitment of coactivators and the initiation of gene transcription. This compound binds to the GR but does not induce the conformational change necessary for the recruitment of coactivators. Instead, it promotes a conformation that may recruit corepressors, thereby inhibiting the transcription of glucocorticoid-responsive genes. Some studies suggest that this compound can induce the nuclear translocation of the GR, indicating it may act as a partial agonist in certain contexts.

GR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP Binds This compound This compound This compound->GR_HSP Binds GR_Cortisol GR-Cortisol Complex GR_HSP->GR_Cortisol Dissociation of HSP GR_this compound GR-Toripristone Complex GR_HSP->GR_this compound Dissociation of HSP GR_Cortisol_dimer Dimerized GR-Cortisol Complex GR_Cortisol->GR_Cortisol_dimer Translocation & Dimerization GR_Toripristone_dimer Dimerized GR-Toripristone Complex GR_this compound->GR_Toripristone_dimer Translocation & Dimerization GRE GRE (DNA) GR_Cortisol_dimer->GRE Binds Transcription_Activation Gene Transcription (Activation) GRE->Transcription_Activation Recruits Coactivators Transcription_Repression Gene Transcription (Repression) GRE->Transcription_Repression Recruits Corepressors GR_Toripristone_dimer->GRE Binds Binding_Assay_Workflow A Prepare GR-containing cell lysate or purified receptor C Incubate GR with radiolabeled dexamethasone and varying concentrations of this compound A->C B Prepare serial dilutions of this compound and a control competitor B->C D Separate bound from free radioligand (e.g., using charcoal-dextran or filtration) C->D E Quantify bound radioactivity using a scintillation counter D->E F Plot percentage of specific binding vs. log[this compound] E->F G Calculate IC50 and Ki values F->G

Toripristone (RU-40555): A Technical Guide for In Vitro Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone, also known as RU-40555, is a synthetic steroid derivative that has been identified as a potent antagonist of the glucocorticoid receptor (GR) and is also classified as a progesterone receptor (PR) antagonist. While its structural analog, Mifepristone (RU-486), has been extensively studied and is widely used in clinical settings, in vitro research data on this compound is less abundant. This technical guide synthesizes the available scientific literature on this compound, providing an overview of its mechanism of action, available quantitative data from in vitro studies, and relevant experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting in vitro experiments involving this compound. It is important to note that the body of published in vitro research specifically on this compound is limited, and some of its properties are inferred from comparative studies with Mifepristone.

Introduction

This compound (RU-40555) is a steroidal antagonist that shares a structural backbone with other well-known progesterone and glucocorticoid receptor modulators. Its primary utility in a research context lies in its ability to competitively inhibit the binding of endogenous ligands, such as progesterone and cortisol, to their respective receptors, thereby blocking their downstream signaling pathways. This makes this compound a valuable tool for investigating the roles of these hormonal axes in various physiological and pathological processes in a laboratory setting.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at both the progesterone and glucocorticoid receptors.

  • Glucocorticoid Receptor (GR) Antagonism: this compound competitively binds to the GR, preventing the binding of glucocorticoids like cortisol and synthetic analogs such as dexamethasone. This blockade inhibits the translocation of the GR to the nucleus and subsequent modulation of gene transcription. In vitro studies have shown that this compound is an effective GR antagonist, capable of inducing GR translocation to the nucleus itself, a characteristic shared with other antagonists like Mifepristone.[1]

  • Progesterone Receptor (PR) Antagonism: In silico docking studies have identified this compound as a synthetic antagonist of the progesterone receptor. By binding to the PR, this compound is predicted to block the effects of progesterone, a key hormone in reproductive processes and a factor in the growth of certain hormone-sensitive cancers.

In Vitro Quantitative Data

The available quantitative data for this compound from in vitro studies is limited. The following table summarizes the key findings from a comparative study in L929 mouse fibroblast cells.

ParameterValueCell LineReceptorNotesReference
Ki 2.4 nML929 (mouse fibroblast)Glucocorticoid Receptor (GR)Competition binding assay with labeled dexamethasone.[1]
GR Translocation Similar to MifepristoneL929 (mouse fibroblast)Glucocorticoid Receptor (GR)Induced significant GR translocation from the cytoplasm to the nucleus.[1]
Inhibition of GR-mediated transcription Equally potent as MifepristoneL929 (mouse fibroblast)Glucocorticoid Receptor (GR)Inhibited dexamethasone-induced GR-mediated gene transcription.[1]

Experimental Protocols

Detailed, standardized in vitro protocols specifically for this compound are not widely published. However, based on the methodologies described in the cited literature, the following outlines can be adapted for research purposes.

Glucocorticoid Receptor Competitive Binding Assay

This protocol is based on the methodology used to determine the Ki of this compound for the GR in L929 cells.[1]

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Materials:

  • L929 mouse fibroblast cells

  • Cell culture medium and supplements

  • Labeled dexamethasone (e.g., [3H]dexamethasone)

  • Unlabeled dexamethasone

  • This compound (RU-40555)

  • Scintillation fluid and counter

Methodology:

  • Culture L929 cells to confluency.

  • Prepare cell lysates (cytosolic fractions) containing the glucocorticoid receptors.

  • In a series of tubes, incubate a constant concentration of labeled dexamethasone with increasing concentrations of unlabeled this compound.

  • Include control tubes with labeled dexamethasone only (total binding) and labeled dexamethasone with a large excess of unlabeled dexamethasone (non-specific binding).

  • After incubation to reach equilibrium, separate bound from unbound ligand (e.g., using dextran-coated charcoal).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Analyze the data using a suitable software to determine the IC50, which can then be used to calculate the Ki value.

Glucocorticoid Receptor Translocation Assay

This protocol is based on the methods used to assess the effect of this compound on GR translocation.[1]

Objective: To visualize and quantify the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • L929 cells or other suitable cell line expressing GR

  • This compound (RU-40555)

  • Dexamethasone (as a positive control)

  • Primary antibody against GR

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or dexamethasone for a specified time.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells to allow antibody entry.

  • Incubate with the primary antibody against GR.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the subcellular localization of GR using a fluorescence microscope and quantify the nuclear vs. cytoplasmic fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

GR_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Binds This compound This compound This compound->GR Competitively Binds GR_complex Activated GR Complex GR->GR_complex Activates Toripristone_GR Inactive GR Complex GR->Toripristone_GR GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Translocates & Binds No_Transcription Inhibition of Gene Transcription Toripristone_GR->No_Transcription Prevents Binding to GRE Transcription Gene Transcription GRE->Transcription

Caption: Mechanism of Glucocorticoid Receptor Antagonism by this compound.

InVitro_Workflow start Select Cell Line (e.g., L929) binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay translocation_assay Immunofluorescence/ Western Blot (Assess GR Translocation) start->translocation_assay functional_assay Reporter Gene Assay (Measure Transcriptional Activity) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis translocation_assay->data_analysis functional_assay->data_analysis

Caption: General Workflow for In Vitro Characterization of this compound.

Conclusion and Future Directions

This compound (RU-40555) is a valuable research tool for studying the roles of the glucocorticoid and progesterone receptors in vitro. The available data, although limited, clearly demonstrate its potent GR antagonistic activity. Further research is warranted to fully characterize its in vitro pharmacological profile, including:

  • Comprehensive binding affinity studies for both progesterone receptor isoforms (PR-A and PR-B).

  • Determination of IC50 values in a broader range of cancer and normal cell lines.

  • Investigation of its effects on downstream signaling pathways and gene expression profiles.

  • Direct comparative studies with other selective progesterone and glucocorticoid receptor modulators.

A more thorough understanding of this compound's in vitro properties will enhance its utility as a specific probe for dissecting the complex signaling networks regulated by steroid hormones.

References

Unraveling the Molecular Impact of Toripristone: A Technical Guide to Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the cellular pathways significantly affected by Toripristone (also known as Mifepristone or RU-486) treatment. This compound is a synthetic steroid that functions as a competitive antagonist at the progesterone (PR) and glucocorticoid receptors (GR), leading to a cascade of downstream molecular events.[1][2][3][4] This document summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes the core signaling pathways modulated by this compound.

Core Mechanisms of Action: Progesterone and Glucocorticoid Receptor Antagonism

This compound's primary mechanism of action involves high-affinity binding to the intracellular progesterone and glucocorticoid receptors, which prevents the respective hormones from exerting their biological effects.[2][3] At the molecular level, this antagonism is characterized by this compound's interaction with a specific region of the receptor's ligand-binding pocket, inducing a conformational change that differs from that caused by agonist binding.[2] This alteration has significant consequences for subsequent steps in receptor function.[2]

The anti-progestational effects are a result of competitive inhibition at progesterone receptor sites.[5] This blockage leads to changes in the endometrium, making it unsuitable for the implantation and maintenance of an embryo.[3] In the context of breast cancer, blockade of progesterone signaling with the similar selective progesterone receptor modulator (SPRM) Telapristone Acetate (TPA) has been shown to decrease cell cycle progression from G2 to M phase by repressing genes that facilitate this transition.[6]

As a glucocorticoid receptor antagonist, this compound blocks the binding of cortisol to its receptor.[5] This does not decrease cortisol production; in fact, it can lead to a compensatory rise in ACTH and cortisol levels.[5][7] However, it mitigates the effects of excess cortisol, such as hyperglycemia, making it a treatment for Cushing's syndrome.[1][5][7]

Impact on Key Signaling Pathways

Beyond its direct receptor antagonism, this compound treatment has been demonstrated to modulate several critical intracellular signaling pathways, including the MAPK/ERK and IGF-1 pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Treatment with this compound has been shown to induce the phosphorylation, and thereby activation, of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[8][9] This effect appears to be linked to its glucocorticoid antagonist activity.[8] In human uterine natural killer (uNK) cells, this compound-induced ERK activation leads to increased cytotoxicity, an effect that is reversible with cortisol.[8][10]

The activation of the ERK pathway by this compound is time-dependent, with peak phosphorylation observed at 30 minutes post-treatment in uNK cells.[9][10] This suggests a rapid, non-genomic signaling event. The diagram below illustrates the proposed mechanism of this compound-induced ERK activation.

Toripristone_MAPK_Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonizes MEK MEK GR->MEK Inhibits (Proposed) Cortisol Cortisol Cortisol->GR ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Activation Cytotoxicity Increased uNK Cell Cytotoxicity pERK->Cytotoxicity Perforin Increased Perforin Expression pERK->Perforin Toripristone_IGF1_Pathway This compound This compound IGF1 IGF-1 This compound->IGF1 Inhibits Expression pERK p-ERK1/2 This compound->pERK Inhibits Phosphorylation pAKT p-AKT This compound->pAKT Increases Phosphorylation IGF1R IGF-1 Receptor IGF1->IGF1R ERK ERK1/2 IGF1R->ERK AKT AKT IGF1R->AKT ERK->pERK Proliferation Cell Proliferation pERK->Proliferation AKT->pAKT Western_Blot_Workflow start uNK Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking (5% Milk) transfer->block primary Primary Antibody Incubation (p-ERK, Total ERK) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect analysis Densitometry & Analysis detect->analysis

References

Toripristone: A Technical Guide to its Potential as a Radiotracer for Glucocorticoid Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone, also known by its developmental code name RU-40555, is a potent and highly selective antagonist of the glucocorticoid receptor (GR). Its high binding affinity and specificity have led to its investigation and use as a potential radiotracer for the non-invasive imaging of GR distribution and density in vivo. This technical guide provides a comprehensive overview of this compound's properties, the rationale for its use in GR imaging, and detailed experimental methodologies for its evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of nuclear medicine, oncology, neuroscience, and drug development who are interested in the visualization and quantification of glucocorticoid receptors.

Introduction to Glucocorticoid Receptor Imaging

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Dysregulation of GR signaling is implicated in numerous pathologies, such as Cushing's syndrome, metabolic disorders, psychiatric conditions, and resistance to cancer therapies. The ability to non-invasively quantify GR expression and occupancy in vivo is therefore of significant interest for diagnosing and monitoring disease, as well as for developing targeted therapies.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive molecular imaging techniques that allow for the three-dimensional visualization and quantification of biological processes at the molecular level through the use of radiotracers. An ideal radiotracer for GR imaging should exhibit high affinity and selectivity for the receptor, favorable pharmacokinetic properties, and the ability to be labeled with a suitable radionuclide.

This compound as a Glucocorticoid Receptor Radiotracer Candidate

This compound has emerged as a promising candidate for a GR-targeted radiotracer due to its well-characterized pharmacological profile. It is a synthetic steroidal compound that functions as a pure antagonist at the GR, with a pharmacological profile similar to that of mifepristone (RU486).

In Vitro Binding Affinity

This compound demonstrates a high binding affinity for the glucocorticoid receptor. In competitive binding assays using the mouse fibroblast cell line L929, this compound effectively competed with radiolabeled dexamethasone, a potent GR agonist.

Compound Binding Affinity (Ki) Cell Line Reference Radioligand
This compound (RU-40555)2.4 nML929[³H]Dexamethasone
Table 1: In Vitro Binding Affinity of this compound for the Glucocorticoid Receptor.[1][2]

Experimental Protocols

This section outlines the key experimental methodologies for the evaluation of a potential GR radiotracer like this compound. These protocols are based on standard practices in radiopharmaceutical development and preclinical imaging.

Radiosynthesis of this compound

The development of a radiolabeled version of this compound, for instance, [¹⁸F]this compound or [¹¹C]this compound, would be the first critical step. The synthesis would likely involve a multi-step process to introduce the radionuclide onto the this compound molecule without compromising its binding affinity. A hypothetical radiosynthesis workflow is presented below.

G cluster_synthesis Radiosynthesis Workflow Precursor Precursor Radiolabeling Radiolabeling Precursor->Radiolabeling [¹⁸F]F⁻ or [¹¹C]CH₃I Purification Purification Radiolabeling->Purification Crude Product Quality_Control Quality_Control Purification->Quality_Control Purified Product Final_Product Final_Product Quality_Control->Final_Product Ready for Injection

A hypothetical workflow for the radiosynthesis of a this compound-based radiotracer.

Protocol for Radiosynthesis (Hypothetical):

  • Precursor Synthesis: A suitable precursor molecule of this compound, amenable to radiolabeling, would first need to be synthesized and characterized.

  • Radiolabeling Reaction: The precursor would be reacted with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), under optimized reaction conditions (e.g., temperature, solvent, reaction time).

  • Purification: The crude reaction mixture would be purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate the radiolabeled this compound from unreacted precursors and byproducts.

  • Quality Control: The final product would undergo rigorous quality control tests to determine its radiochemical purity, specific activity, and stability before being formulated for in vivo administration.

In Vitro Evaluation

3.2.1. Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki) of the non-radiolabeled compound.

  • Cell Culture: L929 mouse fibroblast cells, which endogenously express the glucocorticoid receptor, are cultured to confluency.

  • Cell Lysis: The cells are harvested and lysed to prepare a cytosolic fraction containing the GR.

  • Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [³H]dexamethasone) and varying concentrations of the competitor compound (unlabeled this compound).

  • Separation: Bound and free radioligand are separated using a suitable method, such as filtration or charcoal dextran adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki is calculated.

3.2.2. Autoradiography

Autoradiography can be used to visualize the distribution of GR in tissue sections.

  • Tissue Preparation: Brain or other target tissues are harvested from an appropriate animal model, frozen, and sectioned using a cryostat.

  • Incubation: The tissue sections are incubated with a solution containing the radiolabeled this compound.

  • Washing: The sections are washed to remove non-specifically bound radiotracer.

  • Exposure: The labeled tissue sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Imaging: The resulting image shows the distribution of the radiotracer, and by extension, the GR, in the tissue.

In Vivo Evaluation

3.3.1. Biodistribution Studies

These studies are essential to understand the uptake, distribution, and clearance of the radiotracer in a living organism.

  • Animal Model: Healthy rodents (e.g., mice or rats) are typically used.

  • Radiotracer Administration: A known amount of the radiolabeled this compound is administered, usually via intravenous injection.

  • Time-Course Study: At various time points post-injection, animals are euthanized.

  • Tissue Harvesting: Organs and tissues of interest (e.g., brain, liver, kidneys, muscle, blood) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Expression: The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3.3.2. PET/SPECT Imaging

This provides a non-invasive visualization of the radiotracer's distribution in real-time.

  • Animal Preparation: The animal is anesthetized and positioned in the PET or SPECT scanner.

  • Radiotracer Injection: The radiolabeled this compound is administered intravenously.

  • Dynamic Imaging: A series of images are acquired over a period of time to observe the dynamic uptake and clearance of the radiotracer.

  • Image Analysis: The PET/SPECT images are reconstructed and can be co-registered with anatomical images (from CT or MRI) for precise localization of the radiotracer uptake. Quantitative analysis of the images provides information on the concentration of the radiotracer in different regions of interest.

G cluster_workflow In Vivo Evaluation Workflow Radiotracer Radiotracer Injection Injection Radiotracer->Injection Animal_Model Animal_Model Animal_Model->Injection Imaging PET/SPECT Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution Injection->Biodistribution Data_Analysis Data_Analysis Imaging->Data_Analysis Biodistribution->Data_Analysis

A typical workflow for the in vivo evaluation of a novel radiotracer.

Glucocorticoid Receptor Signaling Pathway

Understanding the GR signaling pathway is fundamental to interpreting the results of GR imaging studies. Upon binding to a ligand, the GR translocates to the nucleus and acts as a transcription factor to regulate gene expression.

G cluster_pathway Glucocorticoid Receptor Signaling Pathway Glucocorticoid Glucocorticoid GR_Complex Cytoplasmic GR-HSP Complex Glucocorticoid->GR_Complex Binding Activated_GR Activated GR GR_Complex->Activated_GR Conformational Change Nuclear_Translocation Nuclear_Translocation Activated_GR->Nuclear_Translocation GRE_Binding Binding to GRE Nuclear_Translocation->GRE_Binding Gene_Transcription Gene_Transcription GRE_Binding->Gene_Transcription Modulation

A simplified diagram of the classical glucocorticoid receptor signaling pathway.

Conclusion and Future Directions

This compound's high affinity and selectivity for the glucocorticoid receptor make it a strong candidate for development as a radiotracer for PET and SPECT imaging. The successful development of a radiolabeled version of this compound would provide a valuable tool for researchers and clinicians to study the role of GR in health and disease. Future work should focus on the radiosynthesis of this compound with suitable isotopes, followed by a thorough in vitro and in vivo characterization as outlined in this guide. Such studies will be crucial in validating its utility as a clinical imaging agent for the non-invasive assessment of glucocorticoid receptor status.

References

The Early Research and Discovery of Toripristone (RU-40555): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone, designated by the developmental code RU-40555, is a synthetic steroidal compound that emerged from early research into glucocorticoid receptor (GR) antagonists. While it was never commercially marketed, its potent and selective profile has made it a valuable tool for studying the physiological roles of the glucocorticoid system and the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth look at the foundational research and discovery of this compound, detailing its pharmacological properties, the experimental protocols used in its initial characterization, and its mechanism of action.

Core Compound Profile

This compound is a potent and highly selective antagonist of the glucocorticoid receptor. Its chemical structure, 17β-Hydroxy-11β-[4-[methyl(1-methylethyl)amino]phenyl]-17α-(1-propyn-1-yl)estra-4,9-dien-3-one, was designed to interact with the ligand-binding domain of the GR, thereby competitively inhibiting the binding of endogenous glucocorticoids like cortisol.

Quantitative Pharmacological Data

The initial characterization of this compound (RU-40555) established its high affinity and selectivity for the glucocorticoid receptor. The following tables summarize the key quantitative data from early preclinical studies.

Table 1: Receptor Binding Affinity

ParameterReceptorValueSpeciesReference Compound
Ki Glucocorticoid Receptor (GR)2.4 nMRatDexamethasone
Binding Selectivity Mineralocorticoid Receptor (MR)Low AffinityRatAldosterone

Table 2: In Vivo Antiglucocorticoid Activity

SpeciesModelThis compound (RU-40555) DoseEffect
RatAdrenalectomized10-30 mg/kgSelective occupancy of glucocorticoid receptors in the hippocampus and pituitary.[1]
RatDexamethasone Suppression Test30 mg/kgBlocked the suppressive effect of dexamethasone on stress-induced corticosterone secretion.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early evaluation of this compound.

Glucocorticoid Receptor Binding Assay (In Vitro)

This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

  • Rat liver cytosol (source of GR)

  • [3H]-Dexamethasone (radiolabeled agonist)

  • This compound (RU-40555)

  • Unlabeled Dexamethasone (for non-specific binding determination)

  • Tris-HCl buffer with molybdate

  • Scintillation fluid and counter

Procedure:

  • Cytosol Preparation: Rat livers are homogenized in a cold Tris-HCl buffer containing sodium molybdate to stabilize the receptor. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the GR.

  • Assay Setup: A series of tubes are prepared containing a fixed concentration of [3H]-Dexamethasone and varying concentrations of this compound.

  • Incubation: The rat liver cytosol is added to the tubes and incubated at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the tubes to adsorb the unbound [3H]-Dexamethasone. The mixture is then centrifuged to pellet the charcoal.

  • Quantification: The supernatant, containing the protein-bound [3H]-Dexamethasone, is collected and mixed with scintillation fluid. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Dexamethasone (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antiglucocorticoid Activity Assay (Rat Model)

This protocol outlines an in vivo experiment to assess the ability of this compound to antagonize the effects of a potent glucocorticoid agonist.

Objective: To evaluate the in vivo antiglucocorticoid activity of this compound by measuring its ability to block dexamethasone-induced suppression of the HPA axis.

Materials:

  • Male Sprague-Dawley rats (adrenalectomized to remove endogenous glucocorticoid influence)

  • This compound (RU-40555)

  • Dexamethasone

  • Stress-inducing stimulus (e.g., restraint)

  • Blood collection supplies

  • Corticosterone assay kit (e.g., RIA or ELISA)

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats are adrenalectomized and allowed to recover.

  • Dosing: Animals are divided into groups and administered either vehicle, this compound (30 mg/kg), dexamethasone (e.g., 50 µg/kg), or a combination of this compound and dexamethasone.

  • Stress Induction: A standardized acute stressor (e.g., 30 minutes of restraint) is applied to the animals.

  • Blood Sampling: Blood samples are collected at baseline and after the stress period.

  • Hormone Analysis: Plasma corticosterone levels are measured using a specific immunoassay.

  • Data Analysis: The ability of this compound to reverse the dexamethasone-induced suppression of the stress-induced rise in corticosterone is evaluated by comparing the hormone levels between the different treatment groups.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound at the Glucocorticoid Receptor

GR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) (inactive complex with HSPs) GR_active Activated GR Dimer GR->GR_active Translocates to Nucleus (upon cortisol binding) Blocked_Transcription Blocked Gene Transcription GR->Blocked_Transcription Prevents Translocation and GRE Binding (this compound action) Cortisol Cortisol Cortisol->GR Binds and Activates This compound This compound (RU-40555) This compound->GR Competitively Binds and Blocks Activation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to Gene_Transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->Gene_Transcription Initiates

Caption: this compound competitively blocks cortisol binding to the GR.

Experimental Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Rat Liver Cytosol (Source of GR) incubation Incubate Cytosol with Ligands to Equilibrium prep_cytosol->incubation prep_ligands Prepare Serial Dilutions of this compound and [3H]-Dexamethasone prep_ligands->incubation separation Separate Bound and Unbound Ligand with Charcoal incubation->separation quantification Quantify Bound Radioactivity via Scintillation Counting separation->quantification calc_ic50 Determine IC50 Value quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining the receptor binding affinity of this compound.

Logical Relationship in the HPA Axis Feedback Loop

HPA_Axis_Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Cortisol Cortisol Adrenal->Cortisol Synthesizes and Secretes Cortisol->Hypothalamus - Negative Feedback Cortisol->Pituitary - Negative Feedback This compound This compound (RU-40555) This compound->Hypothalamus Blocks Cortisol Feedback This compound->Pituitary Blocks Cortisol Feedback

Caption: this compound disrupts the negative feedback of cortisol on the HPA axis.

References

Toripristone: A Deep Dive into its Glucocorticoid and Progesterone Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Toripristone's selectivity for the glucocorticoid receptor (GR) versus the progesterone receptor (PR), targeted at researchers, scientists, and professionals in drug development. This compound, a synthetic steroidal agent, has demonstrated significant potential as a selective GR antagonist. This document collates available quantitative data, outlines experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of its molecular interactions.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound's selectivity is best understood through a comparative analysis of its binding affinities and functional activities at the glucocorticoid and progesterone receptors. The following tables summarize the key quantitative data for this compound (also known under the developmental codes RU-40555 and OP-3633) and the reference compound, Mifepristone.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)
This compound (RU-40555)Glucocorticoid Receptor (GR)2.4[1]
MifepristoneGlucocorticoid Receptor (GR)Data not consistently reported in provided snippets
MifepristoneProgesterone Receptor (PR)Data not consistently reported in provided snippets

Table 2: Functional Antagonist/Agonist Activity

CompoundReceptorActivity TypePotency (IC50 / EC50, nM)
This compound (OP-3633)Glucocorticoid Receptor (GR)Antagonist29[2]
This compound (OP-3633)Progesterone Receptor (PR)Agonist> 2500[2]
This compound (OP-3633)Androgen Receptor (AR)Antagonist1135[2]

Note: this compound has been identified by two developmental codes, RU-40555 and OP-3633. While the exact structural identity is not definitively stated in the provided results, they are treated here as the same or very closely related compounds based on the context of the research. OP-3633 is described as a derivative of mifepristone with enhanced selectivity.[3][4][5]

Experimental Protocols

The data presented above is typically generated through a series of established in vitro assays. Below are detailed methodologies for the key experiments used to characterize the receptor selectivity of compounds like this compound.

Radioligand Binding Assays

This assay is employed to determine the binding affinity (Ki) of a compound to its target receptor.

Objective: To quantify the affinity of this compound for the glucocorticoid and progesterone receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the Ki.

Materials:

  • Receptors: Purified recombinant human glucocorticoid and progesterone receptors.

  • Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [3H]-dexamethasone for GR, [3H]-progesterone for PR).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding.

  • Filtration System: To separate receptor-bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: The receptors, radioligand, and varying concentrations of this compound are incubated together in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a filter mat, which traps the receptor-ligand complexes. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

Transcriptional Activation (Reporter Gene) Assays

This assay is used to determine the functional activity of a compound (agonist or antagonist) at a nuclear receptor.

Objective: To determine if this compound acts as an agonist or an antagonist at the glucocorticoid and progesterone receptors and to quantify its potency (EC50 or IC50).

Principle: Cells are engineered to express the target receptor (GR or PR) and a reporter gene (e.g., luciferase) that is under the control of a hormone response element (HRE). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, producing a measurable signal. An antagonist will block this effect.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the target receptors.

  • Expression Plasmids: Plasmids encoding the full-length human glucocorticoid and progesterone receptors.

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the glucocorticoid response element (GRE) or progesterone response element (PRE).

  • Transfection Reagent: To introduce the plasmids into the cells.

  • Agonist: A known agonist for each receptor (e.g., dexamethasone for GR, progesterone for PR).

  • Test Compound: this compound at various concentrations.

  • Cell Culture Medium and Reagents.

  • Luminometer: To measure luciferase activity.

Procedure:

  • Transfection: The cells are co-transfected with the receptor expression plasmid and the reporter plasmid.

  • Treatment: After an overnight incubation to allow for protein expression, the cells are treated with:

    • Vehicle control (to measure basal activity).

    • Agonist alone (to measure maximal stimulation).

    • This compound alone (to test for agonist activity).

    • Agonist in the presence of varying concentrations of this compound (to test for antagonist activity).

  • Incubation: The cells are incubated for a further 18-24 hours.

  • Lysis and Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis:

    • Agonist activity: Luciferase activity is plotted against the log concentration of this compound. The EC50 is the concentration that produces 50% of the maximal response.

    • Antagonist activity: The percentage of inhibition of the agonist response is plotted against the log concentration of this compound. The IC50 is the concentration that inhibits 50% of the agonist-induced activity.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of a Glucocorticoid Receptor Antagonist

GR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_complex Inactive GR-HSP Complex Active_GR_Cortisol Active GR-Cortisol Complex GR_complex->Active_GR_Cortisol HSP Dissociation Conformational Change Inactive_GR_Tori Inactive GR-Toripristone Complex GR_complex->Inactive_GR_Tori Prevents Active Conformation Cortisol Cortisol (Agonist) Cortisol->GR_complex Binds to GR This compound This compound (Antagonist) This compound->GR_complex Competitively Binds to GR GRE Glucocorticoid Response Element (GRE) Active_GR_Cortisol->GRE Translocation & Binding Inactive_GR_Tori->GRE No Binding Gene_Transcription Gene Transcription GRE->Gene_Transcription Initiates No_Transcription No Transcription GRE->No_Transcription

Caption: Glucocorticoid receptor antagonist signaling pathway.

Experimental Workflow for Determining Receptor Selectivity

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Determination cluster_analysis Selectivity Analysis Binding_Assay Radioligand Binding Assay GR_Binding GR + [3H]Dexamethasone + this compound Binding_Assay->GR_Binding PR_Binding PR + [3H]Progesterone + this compound Binding_Assay->PR_Binding Binding_Data Calculate Ki for GR and PR GR_Binding->Binding_Data PR_Binding->Binding_Data Compare_Ki Compare Ki values (GR vs. PR) Binding_Data->Compare_Ki Functional_Assay Reporter Gene Assay GR_Functional Cells with GR + GRE-Luciferase + Dexamethasone +/- this compound Functional_Assay->GR_Functional PR_Functional Cells with PR + PRE-Luciferase + Progesterone +/- this compound Functional_Assay->PR_Functional Functional_Data Calculate IC50/EC50 for GR and PR GR_Functional->Functional_Data PR_Functional->Functional_Data Compare_IC50 Compare IC50/EC50 values (GR vs. PR) Functional_Data->Compare_IC50 Selectivity_Profile Determine Selectivity Profile of this compound Compare_Ki->Selectivity_Profile Compare_IC50->Selectivity_Profile

Caption: Workflow for determining receptor selectivity.

Conclusion

The available data strongly indicates that this compound is a potent glucocorticoid receptor antagonist with a high degree of selectivity over the progesterone receptor. Its significantly lower potency for PR and AR, as demonstrated by functional assays, suggests a favorable profile for therapeutic applications where specific GR antagonism is desired with minimal off-target effects on progesterone signaling. The structure-activity relationship studies that led to the development of this compound from less selective precursors like mifepristone highlight the potential for fine-tuning receptor selectivity through targeted chemical modifications. Further in vivo studies are warranted to fully elucidate the clinical implications of this selectivity profile.

References

Toripristone: A Technical Whitepaper on its Pharmacological Profile and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of Toripristone (RU-40555) based on available preclinical and pharmacological research. This compound is an investigational compound that has not been approved for therapeutic use and has not been the subject of extensive clinical trials. Therefore, this guide focuses on its established mechanism of action and research applications rather than therapeutic uses.

Executive Summary

This compound is a synthetic steroid that functions as a potent and highly selective antagonist of the glucocorticoid receptor (GR) and also exhibits antagonist activity at the progesterone receptor (PR).[1] Its pharmacological profile is similar to that of Mifepristone (RU-486), with the notable exception that this compound does not bind to α1-acid glycoprotein (orosomucoid).[1] Primarily utilized as a research tool, this compound has been instrumental in studies of the hypothalamic-pituitary-adrenal (HPA) axis and as a radiolabeled ligand for the glucocorticoid receptor.[1] This whitepaper will detail the known pharmacological properties, mechanism of action, and research applications of this compound.

Pharmacological Profile

This compound's primary pharmacological characteristic is its high-affinity binding to the glucocorticoid receptor, where it acts as a competitive antagonist. This prevents endogenous glucocorticoids, such as cortisol, from binding to and activating the receptor, thereby blocking their downstream signaling pathways. Additionally, it demonstrates antagonistic effects on the progesterone receptor.

Quantitative Data

The available quantitative data on this compound's binding affinity is summarized in the table below.

ReceptorBinding Affinity (Ki)Reference
Glucocorticoid Receptor (GR)2.4 nM[1]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of endogenous steroid hormones to their respective intracellular receptors.

  • Glucocorticoid Receptor (GR) Antagonism: In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist like cortisol, the HSPs dissociate, and the activated receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating gene transcription. This compound, as an antagonist, binds to the GR but does not induce the conformational change necessary for the dissociation of HSPs and subsequent nuclear translocation and gene activation. This effectively blocks glucocorticoid-mediated signaling.

  • Progesterone Receptor (PR) Antagonism: Similarly, this compound competes with progesterone for binding to the PR. By occupying the receptor without inducing the conformational changes required for its activation, it inhibits progesterone-mediated gene expression.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Competitive Antagonism PR Progesterone Receptor (PR) This compound->PR Competitive Antagonism Cortisol Cortisol Cortisol->GR Progesterone Progesterone Progesterone->PR GR_HSP GR-HSP Complex GR->GR_HSP Forms complex PR_HSP PR-HSP Complex PR->PR_HSP Forms complex HSP Heat Shock Proteins (HSP) HSP->GR_HSP HSP->PR_HSP GRE Glucocorticoid Response Element (GRE) GR_HSP->GRE Translocation Blocked PRE Progesterone Response Element (PRE) PR_HSP->PRE Translocation Blocked Gene_Transcription_Blocked_GR Gene Transcription Blocked GRE->Gene_Transcription_Blocked_GR Gene_Transcription_Blocked_PR Gene Transcription Blocked PRE->Gene_Transcription_Blocked_PR

Caption: Mechanism of this compound as a GR and PR antagonist.

Research Applications and Experimental Protocols

Given that this compound was never marketed for therapeutic use, its primary applications have been in a research context.

Investigation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has been utilized to probe the feedback mechanisms of the HPA axis. By blocking glucocorticoid receptors, it can be used to study the effects of glucocorticoid signaling blockade on the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary.

Experimental Protocol: Preclinical HPA Axis Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sesame oil or a solution of ethanol, propylene glycol, and water). Animals are administered this compound or vehicle via subcutaneous injection or oral gavage. A range of doses would typically be evaluated.

  • Sample Collection: At specified time points post-administration, blood samples are collected via tail vein or cardiac puncture following euthanasia.

  • Hormone Analysis: Plasma concentrations of ACTH and corticosterone (the primary glucocorticoid in rodents) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA).

  • Data Analysis: Hormone levels between the this compound-treated and vehicle-treated groups are compared using appropriate statistical methods, such as a t-test or ANOVA.

start Start: Acclimated Animal Cohorts drug_prep Prepare this compound and Vehicle Solutions start->drug_prep administration Administer this compound or Vehicle to Animal Groups drug_prep->administration timepoint Wait for Predetermined Time Points administration->timepoint sampling Collect Blood Samples timepoint->sampling processing Centrifuge Blood to Separate Plasma sampling->processing analysis Measure ACTH and Corticosterone via ELISA/RIA processing->analysis data_analysis Statistical Analysis of Hormone Levels analysis->data_analysis end End: Determine Effect of This compound on HPA Axis data_analysis->end

Caption: Preclinical workflow for HPA axis investigation.
Radiotracer for Glucocorticoid Receptor Imaging

This compound has been used as a radiolabeled tracer for the in vivo and in vitro visualization and quantification of glucocorticoid receptors. When labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), it can be used in Positron Emission Tomography (PET) imaging to map the distribution and density of GRs in the brain and other tissues.

Experimental Protocol: In Vitro GR Autoradiography

  • Tissue Preparation: Brain tissue from a suitable animal model is rapidly dissected, frozen, and sectioned on a cryostat.

  • Radioligand Incubation: Tissue sections are incubated with a solution containing radiolabeled this compound.

  • Non-Specific Binding: A parallel set of sections is incubated with the radiolabeled this compound plus a high concentration of a non-radiolabeled GR ligand (e.g., dexamethasone) to determine non-specific binding.

  • Washing: Sections are washed in buffer to remove unbound radioligand.

  • Imaging: The dried sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Quantification: The resulting images are digitized and analyzed to quantify the density of GR binding sites in different brain regions.

Potential Therapeutic Applications (Hypothetical)

While no clinical trials have been conducted to establish therapeutic applications for this compound, its potent antiglucocorticoid and antiprogestogenic properties suggest potential areas of investigation, drawing parallels with the known therapeutic uses of Mifepristone. These remain speculative and would require extensive preclinical and clinical research.

  • Cushing's Syndrome: Its GR antagonism could theoretically be beneficial in managing the symptoms of hypercortisolism.

  • Progesterone-Dependent Conditions: Its PR antagonism suggests potential for investigation in conditions such as endometriosis, uterine fibroids, and certain types of cancer.

  • Psychiatric Disorders: Given the role of glucocorticoids in stress and mood disorders, GR antagonists are of interest in the research of depression and other psychiatric conditions.

Conclusion

This compound is a valuable research compound characterized by its potent and selective antagonism of the glucocorticoid and progesterone receptors. Its unique property of not binding to orosomucoid distinguishes it from similar compounds like Mifepristone. Although it has not been developed for therapeutic purposes, its utility in elucidating the intricacies of the HPA axis and in GR imaging underscores its importance in pharmacological and physiological research. Further investigation into its properties may yet reveal novel research applications.

References

Methodological & Application

Toripristone (RU-40555): In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone (developmental code name: RU-40555) is a synthetic steroidal compound recognized for its potent and selective antagonist activity against the glucocorticoid receptor (GR) and its significant affinity for the progesterone receptor (PR), where it also functions as an antagonist.[1] Although its pharmacological profile is similar to the more widely studied Mifepristone (RU-486), this compound was never commercialized, leading to a more limited body of public-domain research.[1] These application notes provide a detailed guide for the in vitro use of this compound, drawing from available studies on this compound and related compounds to offer comprehensive protocols and insights for researchers.

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the glucocorticoid and progesterone receptors. By binding to these receptors with high affinity, it blocks the downstream signaling typically initiated by their natural ligands, cortisol and progesterone, respectively. This action can modulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. Studies on related compounds suggest that the antiproliferative effects of progesterone and glucocorticoid receptor antagonists may be mediated through the induction of cell cycle arrest and modulation of key signaling pathways.

Data Presentation

Receptor Binding Affinity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across various cell lines are not extensively documented in publicly available literature. However, its binding affinity (Ki) for the glucocorticoid receptor has been reported, providing a measure of its potency.

CompoundReceptorBinding Affinity (Ki)Reference
This compound (RU-40555)Glucocorticoid Receptor (GR)2.4 nM[1]

Experimental Protocols

General Cell Culture Protocol for this compound Treatment

This protocol is a generalized procedure adaptable for various adherent cancer cell lines. It is recommended to optimize conditions for each specific cell line.

Materials:

  • This compound (RU-40555)

  • Appropriate cancer cell line (e.g., AtT20 mouse pituitary tumor cells, breast cancer lines, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Multi-well cell culture plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO. Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for RT-qPCR.

Cell Viability Assay (MTT Assay)

Procedure:

  • Following the treatment period with this compound, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

Procedure:

  • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, GR, PR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Based on its known targets (GR and PR) and the mechanisms of the related compound Mifepristone, this compound is likely to influence key signaling pathways involved in cell survival and proliferation.

Toripristone_Signaling_Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonist PR Progesterone Receptor (PR) This compound->PR Antagonist PI3K PI3K GR->PI3K PR->PI3K Ras Ras PR->Ras Cortisol Cortisol Cortisol->GR Progesterone Progesterone Progesterone->PR Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis mTORC1->Apoptosis Proliferation Cell Proliferation mTORC1->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis ERK->Proliferation CellCycle Cell Cycle Progression Proliferation->CellCycle

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

Experimental_Workflow Start Start: Cell Line Selection Culture Cell Culture and Seeding Start->Culture Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot Analysis (Signaling Proteins) Treatment->Western qPCR RT-qPCR (Gene Expression) Treatment->qPCR DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Western->DataAnalysis qPCR->DataAnalysis End Conclusion DataAnalysis->End

Caption: General experimental workflow for in vitro studies of this compound.

Logical Relationships

The antagonistic action of this compound on its target receptors leads to downstream cellular effects.

Logical_Relationship This compound This compound ReceptorBinding Binds to GR and PR This compound->ReceptorBinding Antagonism Blocks Endogenous Ligand Action ReceptorBinding->Antagonism Signaling Alters Intracellular Signaling Pathways Antagonism->Signaling CellularResponse Induces Cellular Responses (e.g., Apoptosis, Growth Inhibition) Signaling->CellularResponse

Caption: Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols: Determining the Optimal Dosage of Mifepristone (RU-486) for SK-OV-3 Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mifepristone, a synthetic steroid, functions as a potent progesterone and glucocorticoid receptor antagonist. In the context of ovarian cancer, particularly the SK-OV-3 cell line, Mifepristone has been demonstrated to inhibit cell proliferation in a dose- and time-dependent manner[1][2]. Its primary mechanism of action involves inducing a cytostatic effect, leading to cell cycle arrest at the G1-S transition, rather than direct cytotoxicity[1][2]. This document provides a comprehensive guide to determining the optimal dosage of Mifepristone for SK-OV-3 cells, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary: Efficacy of Mifepristone on SK-OV-3 Cells

The following table summarizes the effective concentrations of Mifepristone on the SK-OV-3 ovarian cancer cell line as reported in the literature.

ParameterCell LineConcentration/DosageDuration of TreatmentObserved EffectReference
Proliferation IC50 SK-OV-3~6.25 µM3 days50% inhibition of cell proliferation.[1]
Growth Arrest SK-OV-320 µM24 hoursSufficient to induce and maintain cell growth arrest for up to 3 days.[1]
Inhibition of Clonogenic Survival SK-OV-31, 10, or 20 µM1, 2, or 3 daysDose-dependent reduction in the number of colonies formed.[1]
Combined Treatment (with Cisplatin) SK-OV-35, 10, or 20 µMPost-Cisplatin treatmentDose-dependent reduction in cell number, clonogenic capacity, and DNA synthesis.[3]
Dual Proliferative/Inhibitory Effect High-Grade Human Ovarian Cancer CellsUp to 5 µMNot SpecifiedStimulation of cell proliferation.[4]
Dual Proliferative/Inhibitory Effect High-Grade Human Ovarian Cancer Cells10 to 25 µMNot SpecifiedInhibition of cell proliferation.[4]

Signaling Pathways Modulated by Mifepristone in Ovarian Cancer Cells

Mifepristone exerts its anti-proliferative effects through the modulation of key cell cycle and signaling pathways.

G1-S Phase Cell Cycle Arrest

Mifepristone primarily induces a G1-phase cell cycle arrest in SK-OV-3 cells. This is achieved by upregulating the cyclin-dependent kinase (CDK) inhibitors p21cip1 and p27kip1[1][2]. These inhibitors bind to and inactivate the Cyclin E/CDK2 complex, which is essential for the G1 to S phase transition. The inactivation of CDK2 prevents the phosphorylation of downstream targets, leading to a halt in DNA synthesis and cell cycle progression[1][2]. Furthermore, Mifepristone down-regulates the transcription factor E2F1, which controls the expression of genes required for S-phase entry, such as cyclin A and cdk1[1][2].

G1_S_Phase_Arrest cluster_0 Cell Cycle Regulation Mifepristone Mifepristone p21_p27 p21 / p27 (CDK Inhibitors) Mifepristone->p21_p27 Upregulates E2F1 E2F1 (Transcription Factor) Mifepristone->E2F1 Downregulates CyclinE_CDK2 Cyclin E / CDK2 Complex p21_p27->CyclinE_CDK2 Inhibits G1_S_Transition G1-S Transition CyclinE_CDK2->G1_S_Transition Promotes E2F1->G1_S_Transition Promotes

Mifepristone-induced G1-S phase cell cycle arrest.
Downregulation of PD-L1 via miR-127-3p/VAMP2 Axis

In some ovarian cancer cells, Mifepristone has been shown to upregulate microRNA-127-3p (miR-127-3p). This microRNA targets Vesicle-Associated Membrane Protein 2 (VAMP2), leading to its downregulation. As VAMP2 positively regulates the expression of Programmed Death-Ligand 1 (PD-L1), the action of Mifepristone ultimately results in decreased PD-L1 levels. This pathway contributes to the inhibition of proliferation and promotion of apoptosis[5].

PD_L1_Regulation cluster_1 PD-L1 Signaling Mifepristone Mifepristone miR_127 miR-127-3p Mifepristone->miR_127 Upregulates Apoptosis Apoptosis Mifepristone->Apoptosis Promotes VAMP2 VAMP2 miR_127->VAMP2 Inhibits PD_L1 PD-L1 VAMP2->PD_L1 Positively Regulates Proliferation Cell Proliferation PD_L1->Proliferation Inhibits

Mifepristone-mediated downregulation of PD-L1.

Experimental Protocols

The following are detailed protocols for key experiments to assess the optimal dosage of Mifepristone on SK-OV-3 cells.

Cell Culture and Maintenance
  • Cell Line: SK-OV-3 (American Type Culture Collection, ATCC).

  • Culture Medium: RPMI 1640 supplemented with 5% Fetal Bovine Serum (FBS), 10 mmol/L HEPES, 4 mmol/L L-glutamine, 0.45% D(+) glucose, and 1 mmol/L sodium pyruvate[1].

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cell Proliferation Assay (MTT or Cell Counting)
  • Seeding: Seed SK-OV-3 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Treatment: Prepare a stock solution of Mifepristone in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 25 µM). Replace the medium in the wells with the Mifepristone-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Quantification (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay
  • Seeding: Seed SK-OV-3 cells in 6-well plates at a low density (e.g., 250 cells/well)[1]. Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of Mifepristone (e.g., 0, 1, 10, 20 µM) for different durations (e.g., 1, 2, or 3 days)[1].

  • Recovery: After the treatment period, remove the Mifepristone-containing medium, wash the cells with PBS, and add fresh, drug-free culture medium.

  • Incubation: Incubate the plates for 7-10 days, or until colonies of at least 50 cells are visible in the control wells[1].

  • Staining and Counting:

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with 0.1% crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing ≥ 50 cells.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry
  • Seeding and Treatment: Seed SK-OV-3 cells in 60 mm dishes. Once they reach 60-70% confluency, treat them with the desired concentration of Mifepristone (e.g., 20 µM) or vehicle control for 24, 48, or 72 hours[1].

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of Mifepristone on SK-OV-3 cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture SK-OV-3 Cell Culture and Maintenance Cell_Seeding Cell Seeding (Plates/Dishes) Cell_Culture->Cell_Seeding Drug_Prep Mifepristone Stock Solution Preparation Treatment Treatment with Mifepristone Drug_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Prolif_Assay Proliferation Assay (MTT/Counting) Incubation->Prolif_Assay Clonogenic_Assay Clonogenic Assay Incubation->Clonogenic_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Statistical Tests) Prolif_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Optimal Dosage Data_Analysis->Conclusion

A typical experimental workflow for assessing Mifepristone's effects.

References

Application Notes and Protocols for Utilizing Toripristone in a Clonogenic Survival Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the long-term efficacy of Toripristone on cancer cell survival and proliferation using a clonogenic survival assay.

Introduction

The clonogenic survival assay is a pivotal in vitro method used to determine the ability of a single cell to undergo "unlimited" division and form a colony.[1] This assay is the gold standard for evaluating cell reproductive death after treatment with cytotoxic agents, including ionizing radiation and chemotherapeutic drugs.[1][2] this compound, a progesterone receptor modulator, has shown potential in cancer therapy. Its mechanism of action may involve the modulation of various signaling pathways that are critical for cell cycle progression and survival. Lower concentrations of similar compounds have been observed to have a cytostatic effect, while higher doses can lead to apoptosis.[3] This document outlines a detailed protocol for employing a clonogenic survival assay to quantify the dose-dependent effects of this compound on the reproductive integrity of cancer cells.

Mechanism of Action and Signaling Pathways

This compound is a synthetic steroid with high affinity for the progesterone receptor (PR), where it acts as a competitive inhibitor.[4] Its anti-proliferative effects have been observed in various cancer cell lines, sometimes independent of the classical nuclear progesterone receptor expression.[3][5] The cytostatic effects of similar antiprogestins are often associated with a G1 phase cell cycle arrest.[3][6]

Several signaling pathways are implicated in the cellular response to progesterone receptor modulators:

  • Cell Cycle Regulation: Compounds similar to this compound have been shown to decrease the activity of cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition. This is often accompanied by an increase in the abundance of the cell cycle inhibitors p21cip1 and p27kip1.[3][6]

  • IGF-1 Signaling Pathway: Mifepristone, a related compound, has been demonstrated to inhibit the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. Specifically, it can lead to a decrease in the phosphorylation of ERK1/2, a downstream effector of IGF-1 that is crucial for cell proliferation.[7][8]

  • Progesterone Induced Blocking Factor (PIBF): Some studies suggest that the anticancer effects of progesterone receptor antagonists may be mediated by the suppression of the Progesterone Induced Blocking Factor (PIBF). PIBF is an immunosuppressive protein that can be downregulated by these compounds, potentially enhancing the anti-tumor immune response.[9]

Experimental Protocols

The following is a detailed protocol for conducting a clonogenic survival assay to evaluate the effects of this compound.

Materials
  • Cancer cell line of interest (e.g., MCF-7, U87, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well or 100 mm tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., 6.0% v/v glutaraldehyde or 4% paraformaldehyde)[1][10]

  • Staining solution (0.5% w/v crystal violet in methanol)[1]

  • Incubator (37°C, 5% CO2)

  • Microscope

Experimental Workflow

The general workflow for the clonogenic assay involves cell preparation, treatment with this compound, incubation to allow for colony formation, and finally, fixation and staining for colony visualization and counting.

G A Cell Preparation & Seeding B This compound Treatment A->B C Incubation (1-3 weeks) B->C D Fixation C->D E Staining (Crystal Violet) D->E F Colony Counting & Analysis E->F

Figure 1: Experimental workflow for the clonogenic survival assay.

Detailed Procedure
  • Cell Preparation and Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.[2]

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter.[2]

    • Seed the appropriate number of cells into 6-well plates or 100 mm dishes. The number of cells to be plated will depend on the expected toxicity of this compound and the plating efficiency of the cell line. It is advisable to test a range of cell densities.[11]

  • This compound Treatment:

    • Allow the cells to attach for 24 hours after seeding.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatment groups and the vehicle control, and at a non-toxic level.

    • Remove the medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle-only control group.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 1 to 3 weeks.[2] The incubation time will vary depending on the doubling time of the cell line.

    • Monitor the plates periodically to observe colony formation. The experiment should be terminated when the colonies in the control group are clearly visible and consist of at least 50 cells.[1]

  • Fixation and Staining:

    • Carefully remove the medium from the plates.

    • Gently wash the plates twice with PBS.[2][11]

    • Add the fixation solution and incubate at room temperature for 5-10 minutes.[2][11]

    • Remove the fixation solution.

    • Add the 0.5% crystal violet staining solution and incubate at room temperature for at least 2 hours, or until colonies are clearly stained.[2][11]

    • Carefully remove the crystal violet solution and rinse the plates with tap water until the background is clear.[2][11]

    • Allow the plates to air-dry completely.[2][11]

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each plate. A colony is typically defined as a cluster of at least 50 cells.[1]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[12]

      • Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded in control) x 100

      • Surviving Fraction (SF) = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))

Data Presentation

The quantitative data from the clonogenic survival assay should be organized for clear comparison.

Table 1: Raw Data from Clonogenic Assay

Treatment Group This compound Conc. (µM) Cells Seeded Replicate 1 (Colonies) Replicate 2 (Colonies) Replicate 3 (Colonies) Average Colonies
Vehicle Control 0 200 150 145 155 150
Treatment 1 1 200 120 115 125 120
Treatment 2 5 500 90 95 85 90
Treatment 3 10 1000 40 45 35 40

| Treatment 4 | 25 | 2000 | 10 | 15 | 5 | 10 |

Table 2: Calculated Plating Efficiency and Surviving Fraction

This compound Conc. (µM) Average Colonies Plating Efficiency (PE) % Surviving Fraction (SF)
0 150 75.0% 1.00
1 120 - 0.80
5 90 - 0.24
10 40 - 0.05

| 25 | 10 | - | 0.01 |

Visualization of Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR blocks Cdk2 Cdk2 PR->Cdk2 inhibits p21_p27 p21 / p27 PR->p21_p27 activates G1_S_Transition G1/S Phase Transition Cdk2->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cdk2 inhibits

Figure 2: this compound's effect on cell cycle regulation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R ERK1_2 p-ERK1/2 IGF1R->ERK1_2 activates Proliferation Cell Proliferation ERK1_2->Proliferation promotes This compound This compound This compound->ERK1_2 inhibits

Figure 3: Inhibition of the IGF-1 signaling pathway by this compound.

Conclusion

The clonogenic survival assay is a robust method for determining the long-term effects of this compound on the proliferative capacity of cancer cells. By following this detailed protocol, researchers can generate reliable and reproducible data to assess the dose-response relationship and gain insights into the potential therapeutic efficacy of this compound. The investigation of its impact on key signaling pathways will further elucidate its mechanism of action and its potential as an anticancer agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Radiolabeling of Toripristone and its use in Glucocorticoid Receptor Binding Studies

Abstract

This compound (RU-40555) is a potent and highly selective antagonist of the glucocorticoid receptor (GR)[1]. Its pharmacological profile makes it a valuable tool for studying the hypothalamic-pituitary-adrenal axis and related signaling pathways[1]. Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions, enabling the determination of binding affinity (Kᵢ), receptor density (Bₘₐₓ), and the kinetics of association and dissociation[2][3][4]. This document provides a detailed protocol for the radiolabeling of this compound with tritium ([³H]) and its subsequent application in competitive GR binding assays. The methodologies outlined herein are designed to produce high specific activity [³H]-Toripristone and ensure robust, reproducible data for GR characterization.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a ligand-dependent transcription factor that plays a crucial role in a wide array of physiological processes[5]. In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins like Hsp90 and Hsp70[6]. Upon binding to an agonist ligand, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus[6][7]. Inside the nucleus, the ligand-receptor complex binds to glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription, thereby modulating cellular responses[5]. Antagonists like this compound bind to the GR but fail to induce the conformational changes necessary for full receptor activation, thus blocking the actions of endogenous glucocorticoids[1][7].

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Glucocorticoid (e.g., Cortisol) GR_HSP GR-HSP90 Complex Ligand->GR_HSP Binding HoloGR Activated GR GR_HSP->HoloGR Conformational Change HSP HSP90 HoloGR->HSP Dissociation Nuc_HoloGR Nuclear GR HoloGR->Nuc_HoloGR Nuclear Translocation GRE GRE Nuc_HoloGR->GRE Binding Transcription Gene Transcription (Activation/Repression) GRE->Transcription Modulation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Protocol: Radiolabeling of this compound with Tritium

This protocol describes the tritiation of this compound via a metal-catalyzed hydrogen isotope exchange (HIE) method. HIE is an efficient method for introducing tritium into a molecule with high specific activity and minimal structural modification[8]. The ketone group in this compound can act as a directing group for the exchange reaction[8][9].

Materials and Reagents
  • This compound (RU-40555)

  • Iridium-based catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆)

  • Tritium gas (³H₂) or Tritiated water (³H₂O) of high isotopic purity

  • Anhydrous solvent (e.g., Dichloromethane)

  • Quenching agent (e.g., Methanol)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Reverse-phase HPLC column (e.g., C18)

  • Liquid Scintillation Counter and Cocktail

  • UV-Vis Spectrophotometer

Experimental Workflow: Radiolabeling and Purification

Radiolabeling_Workflow arrow arrow start Start: Unlabeled this compound reaction Step 1: H/³H Exchange Reaction - this compound - Iridium Catalyst - Tritium Source (³H₂) - Anhydrous Solvent start->reaction quench Step 2: Quench Reaction - Add Methanol - Remove Labile Tritium reaction->quench purify Step 3: HPLC Purification - Reverse-Phase C18 Column - Isocratic/Gradient Elution quench->purify collect Step 4: Collect Radiolabeled Peak - Monitor with UV & Radio-detector purify->collect qc Step 5: Quality Control collect->qc end End: Purified [³H]-Toripristone qc->end

Caption: Workflow for Radiolabeling and Purification of [³H]-Toripristone.

Detailed Labeling Protocol
  • Reaction Setup : In a specialized reaction vessel, dissolve this compound and the iridium catalyst in anhydrous dichloromethane.

  • Tritiation : Introduce carrier-free tritium gas (³H₂) into the vessel and allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours), with stirring.

  • Quenching and Removal of Labile Tritium : Evaporate the solvent and excess tritium gas under vacuum. Re-dissolve the crude product in methanol to exchange any labile (non-covalently bound) tritium, and then evaporate to dryness. Repeat this step three times[10].

  • Purification : Purify the crude [³H]-Toripristone using reverse-phase HPLC. Monitor the elution profile with both a UV detector and an in-line radioactivity detector.

  • Collection and Formulation : Collect the fraction corresponding to the [³H]-Toripristone peak. Evaporate the solvent and re-dissolve the purified product in a suitable solvent (e.g., ethanol) for storage at -20°C or below.

Quality Control
  • Radiochemical Purity : Analyze an aliquot of the final product by radio-HPLC. Purity should be ≥97%.

  • Specific Activity : Determine the concentration of [³H]-Toripristone by UV absorbance using its molar extinction coefficient. Measure the radioactivity of the same sample using a liquid scintillation counter. The specific activity is calculated in Curies per millimole (Ci/mmol). High specific activity (e.g., 30-60 Ci/mmol) is desirable for binding assays[10].

Protocol: Glucocorticoid Receptor Binding Assay

This section details a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the GR using the newly synthesized [³H]-Toripristone.

Materials and Reagents
  • Purified [³H]-Toripristone

  • Receptor Source: Cytosol from cells overexpressing human GR (e.g., HEK293-hGR) or tissue homogenates.

  • Assay Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[11].

  • Non-specific Binding Control: A high concentration of a known GR ligand (e.g., 1 µM Dexamethasone).

  • Test Compounds (unlabeled).

  • Glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Liquid Scintillation Counter.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents: - GR Source (Cytosol) - [³H]-Toripristone - Test Compounds - Assay Buffer setup Set up Assay Tubes: 1. Total Binding (Radioligand only) 2. Non-Specific (Radioligand + excess cold ligand) 3. Competition (Radioligand + Test Compound) reagents->setup incubate Incubate to Equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (with ice-cold buffer) filter->wash count Scintillation Counting (Measures radioactivity on filters) wash->count plot Plot % Inhibition vs. [Compound] count->plot calculate Calculate IC₅₀ and Kᵢ values plot->calculate

Caption: Workflow for a Competitive GR Radioligand Binding Assay.

Detailed Assay Protocol
  • Assay Setup : In a 96-well plate or microcentrifuge tubes, add the following components to a final volume of 250 µL[11]:

    • Total Binding : 50 µL buffer, 50 µL [³H]-Toripristone, 150 µL receptor preparation.

    • Non-Specific Binding (NSB) : 50 µL unlabeled Dexamethasone (1 µM final), 50 µL [³H]-Toripristone, 150 µL receptor preparation.

    • Competition : 50 µL test compound (at various concentrations), 50 µL [³H]-Toripristone, 150 µL receptor preparation.

  • Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[11].

  • Filtration : Terminate the incubation by rapid vacuum filtration through PEI-treated glass fiber filters. This separates the receptor-bound radioligand from the free radioligand[3][11].

  • Washing : Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting : Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis

The raw data (CPM) is used to calculate the specific binding and the inhibitory constant (Kᵢ) of the test compound.

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

The data is then plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding)[3].

The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Representative Data

The following tables summarize hypothetical data from saturation and competition binding experiments.

Table 1: Saturation Binding Analysis of [³H]-Toripristone with GR This experiment is performed by incubating the receptor preparation with increasing concentrations of [³H]-Toripristone to determine the Kᴅ (affinity) and Bₘₐₓ (receptor density)[3].

ParameterValueUnits
Kᴅ (Dissociation Constant)2.1nM
Bₘₐₓ (Receptor Density)150fmol/mg protein
Hill Slope0.98-

Table 2: Competitive Binding Analysis of Unlabeled Ligands against [³H]-Toripristone This experiment determines the affinity (Kᵢ) of unlabeled test compounds. This compound is a known GR antagonist with a reported Kᵢ of 2.4 nM[1].

CompoundIC₅₀KᵢReceptor Selectivity
This compound (unlabeled)5.2 nM2.4 nMGR Antagonist[1]
Dexamethasone8.5 nM3.9 nMGR Agonist
Mifepristone (RU486)4.8 nM2.2 nMGR/PR Antagonist[12]
Compound X150.7 nM69.8 nMTest Compound

These data demonstrate the utility of [³H]-Toripristone as a radioligand for characterizing the pharmacology of the glucocorticoid receptor.

References

Application Notes and Protocols for Toripristone in Studying Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood. Dysregulation of the HPA axis is implicated in a range of pathologies, from metabolic disorders like Cushing's syndrome to psychiatric conditions such as depression and anxiety. Toripristone, a selective glucocorticoid receptor (GR) antagonist, presents a valuable pharmacological tool for investigating the mechanisms of HPA axis dysfunction and for the preclinical evaluation of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in experimental models of HPA axis dysregulation. Detailed protocols for in vivo studies, data presentation guidelines, and visualizations of the underlying signaling pathways are included to facilitate rigorous and reproducible research. While specific preclinical data on this compound is emerging, the methodologies outlined are based on established protocols for potent and selective GR antagonists, including structurally related compounds.

Mechanism of Action

This compound exerts its effects by competitively binding to the glucocorticoid receptor, thereby preventing the binding of endogenous glucocorticoids like cortisol (in humans) or corticosterone (in rodents). This blockade of GR-mediated negative feedback at the level of the pituitary and hypothalamus leads to a compensatory increase in Adrenocorticotropic Hormone (ACTH) and consequently, cortisol/corticosterone secretion.[1] This mechanism makes this compound an ideal tool to study the consequences of GR signaling disruption and the adaptive responses of the HPA axis.

Signaling Pathway of HPA Axis Regulation and this compound Action

HPA_Axis_this compound Stress Stress (Physical/Psychological) Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus + Pituitary Anterior Pituitary (Corticotrophs) Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Glucocorticoids (Cortisol/Corticosterone) Adrenal->Cortisol Synthesis & Secretion Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to This compound This compound This compound->GR Blocks Systemic_Effects Systemic Effects (Metabolism, Immunity, etc.) GR->Systemic_Effects Regulates Gene Transcription CUS_Workflow cluster_setup Experimental Setup cluster_assessment Assessment Acclimation Animal Acclimation (1 week) Grouping Random Group Assignment (Control, CUS-Vehicle, CUS-Toripristone) Acclimation->Grouping CUS Chronic Unpredictable Stress (21-28 days) Grouping->CUS Behavior Behavioral Testing (Final Week) CUS->Behavior Treatment Daily Administration (Vehicle or this compound) Hormones Hormonal Analysis (End of Protocol) Behavior->Hormones Stress_Response_Logic cluster_input Input cluster_physiological Physiological Response cluster_intervention Pharmacological Intervention cluster_output Outcome Stressor Acute Stressor (e.g., Restraint) HPA_Activation HPA Axis Activation Stressor->HPA_Activation Cort_Release Corticosterone Release HPA_Activation->Cort_Release Feedback_Inhibition Reduced Negative Feedback Cort_Release->Feedback_Inhibition Normally Inhibits This compound This compound (GR Antagonist) GR_Blockade GR Blockade This compound->GR_Blockade GR_Blockade->Feedback_Inhibition Prevents Inhibition HPA_Hyperactivity Compensatory HPA Hyperactivity Feedback_Inhibition->HPA_Hyperactivity Altered_Response Altered Stress Response Profile HPA_Hyperactivity->Altered_Response

References

Application Note: In Vitro Kinase Assay to Assess Toripristone's Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone (RU-40555) is a synthetic steroid that functions as a potent and selective antagonist of the glucocorticoid receptor (GR) and also as an antagonist of the progesterone receptor (PR).[1] Its pharmacological profile is very similar to that of mifepristone.[1] The antagonism of these receptors by this compound can modulate various downstream signaling pathways that are critical in cell proliferation, survival, and apoptosis. Understanding the specific effects of this compound on key protein kinases within these pathways is essential for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

This application note provides a detailed protocol for an in vitro kinase assay to assess the downstream effects of this compound on two major signaling cascades: the MAPK/ERK pathway and the PI3K/Akt pathway. Both pathways are known to be influenced by GR and PR signaling.[2][3][4][5][6][7] The mitogen-activated protein kinase (MAPK) cascade, which includes ERK, is a crucial regulator of cell growth and division.[8] The PI3K/Akt pathway is central to cell survival and inhibition of apoptosis.[9][10] By quantifying the phosphorylation of key kinases in these pathways, researchers can determine the inhibitory or stimulatory effects of this compound.

Signaling Pathways Overview

This compound's antagonism of the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR) can influence downstream kinase signaling cascades. As a PR antagonist, this compound can interfere with the rapid, non-genomic actions of progesterone that often involve the activation of kinases such as c-Src and the subsequent activation of the MAPK/ERK pathway.[2][11] As a GR antagonist, this compound can block glucocorticoid-mediated signaling, which has been shown to impact the PI3K/Akt and MAPK/ERK pathways, thereby affecting cell survival and apoptosis.[3][4][6][7]

cluster_0 This compound Action cluster_1 Downstream Signaling Pathways This compound This compound PR Progesterone Receptor (PR) This compound->PR Antagonizes GR Glucocorticoid Receptor (GR) This compound->GR Antagonizes Ras Ras PR->Ras Modulates PI3K PI3K GR->PI3K Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B 2. Add this compound (at various concentrations) A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Add ADP Detection Reagent E->F G 7. Measure Luminescence F->G H 8. Data Analysis G->H

References

Application Notes and Protocols for the Preparation of a Stable Stock Solution of Toripristone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone is a potent and selective synthetic steroidal antagonist of the glucocorticoid (GR) and progesterone receptors (PR). Its pharmacological profile is comparable to mifepristone.[1] Proper preparation and storage of a stable stock solution are critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions based on the physicochemical properties of structurally similar compounds and general best practices for steroidal molecules.

Physicochemical Properties and Solubility

Table 1: Solubility Data of Mifepristone (as a proxy for this compound)

SolventApproximate Solubility (mg/mL)Molar Concentration (at max solubility)
Dimethylformamide (DMF)~30~69.8 mM
Dimethyl Sulfoxide (DMSO)~20~46.5 mM
Ethanol~20~46.5 mM
1:4 DMF:PBS (pH 7.2)~0.2~0.47 mM

Note: The molecular weight of this compound (C31H39NO2) is 473.65 g/mol . The molecular weight of Mifepristone (C29H35NO2) is 429.6 g/mol . Calculations are based on the molecular weight of mifepristone as presented in the source. Researchers should perform their own solubility tests for this compound.

Recommended Solvents for Stock Solution Preparation

Based on the data for mifepristone, the recommended solvents for preparing a this compound stock solution are DMSO, ethanol, or DMF . The choice of solvent will depend on the specific requirements of the downstream application, including cell type tolerance and the final desired concentration in the assay medium. For most cell-based assays, DMSO is a common choice, as it is miscible with culture media. However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed.

  • Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.74 mg of this compound powder into the tube.

  • Dissolving in Solvent:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). For mifepristone, stock solutions in ethanol or DMSO stored at -20°C are reported to be stable for several months.[1]

Preparation of Working Solutions

To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.

Example: To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Stability and Storage Recommendations

While specific stability data for this compound is not available, general recommendations for steroidal compounds and data from mifepristone can be followed.

Table 2: Storage and Stability Recommendations for this compound Stock Solutions

Storage ConditionRecommended DurationNotes
Solid PowderAs per manufacturer's instructions (typically at -20°C)Store in a desiccator to protect from moisture.
Stock Solution (-20°C)Up to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution (-80°C)Up to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working SolutionUse immediately; do not storeSteroidal compounds are often poorly soluble and unstable in aqueous solutions.[2]

Note: The stability of the stock solution should be verified by the end-user for long-term experiments.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the glucocorticoid and progesterone receptors. In the absence of an agonist, these receptors are typically located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon agonist binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs) and recruits coactivators to initiate gene transcription.

This compound, as an antagonist, binds to the receptor but does not induce the same conformational change as an agonist. This prevents the dissociation of HSPs and subsequent steps required for gene activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR/PR-HSP Complex This compound->GR_HSP Competitively Binds Activated_GR Activated GR/PR Dimer GR_HSP->Activated_GR Conformational Change & Dimerization No_Transcription No Transcription GR_HSP->No_Transcription Prevents Activation Agonist Agonist (e.g., Cortisol, Progesterone) Agonist->GR_HSP Binds HRE Hormone Response Element (HRE) Activated_GR->HRE Translocates & Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates

Caption: Mechanism of this compound as a GR/PR Antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stable stock solution of this compound.

G Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous Solvent (DMSO, Ethanol, or DMF) Weigh->Dissolve Vortex Vortex/Sonicate Until Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for this compound Stock Solution Preparation.

References

Utilizing Mifepristone in Transient Transfection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (formerly known as RU-486) is a synthetic steroid with potent antagonistic effects on the progesterone and glucocorticoid receptors.[1][2] This property makes it a valuable tool in molecular biology and drug development for studying gene expression and signaling pathways regulated by these nuclear receptors. Transient transfection assays, coupled with reporter gene systems, provide a robust platform to investigate the dose-dependent effects of Mifepristone on specific promoters and to characterize its antagonist activity. Additionally, Mifepristone is a key component of inducible gene expression systems, such as the GeneSwitch™ system, allowing for the controlled expression of a gene of interest.[3][4]

These application notes provide detailed protocols for utilizing Mifepristone in transient transfection assays, including a reporter gene assay to measure its antagonist activity and a protocol for its use in an inducible expression system. Quantitative data from representative studies are summarized, and the underlying signaling pathways are illustrated.

Mechanism of Action

Mifepristone acts as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] In the absence of an agonist, these receptors are typically located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist (like progesterone or cortisol), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter region of target genes, leading to the recruitment of co-activators and the initiation of transcription.

Mifepristone binds to the ligand-binding domain of these receptors with high affinity.[4] However, this binding induces a different conformational change that prevents the proper recruitment of co-activators, thereby inhibiting the transcriptional activation of target genes.[2][5]

Data Presentation

Table 1: Quantitative Data on Mifepristone's Bioactivity in Transient Transfection and other assays.

ParameterCell LineAssay TypeValueReference
IC50 (Dexamethasone inhibition) HEK293F-GREGlucocorticoid Reporter Assay9.6 nM[6]
IC50 (Progesterone Receptor) In vitro assayReceptor Binding Assay0.2 nM[7]
IC50 (Glucocorticoid Receptor) In vitro assayReceptor Binding Assay2.6 nM[7]
Effective Concentration for Gene Induction Various Mammalian CellsGeneSwitch™ System1-100 nM[4]
Concentration for Luciferase Induction HEK293TCMV-GS-Luc plasmid transfection0-10 nM (dose-dependent increase)[8]
Inhibition of R5020-induced transcription T47D-A and T47D-BPRE-TATA-LUC Reporter Assay0.015625 nM - 256 nM (dose-dependent)[9]

Experimental Protocols

Protocol 1: Progesterone/Glucocorticoid Receptor Antagonist Assay using a Luciferase Reporter

This protocol describes a transient transfection assay to quantify the antagonist effect of Mifepristone on a progesterone or glucocorticoid-responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Transfection Reagent (e.g., Lipofectamine 3000)

  • Glucocorticoid Response Element (GRE) or Progesterone Response Element (PRE)-driven Luciferase reporter plasmid (e.g., pGL4.36[luc2P/GRE/Hygro] or a similar PRE-containing vector)

  • Renilla luciferase control plasmid (for normalization)

  • Dexamethasone (glucocorticoid agonist) or R5020 (progesterone agonist)

  • Mifepristone

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM. A typical ratio would be 100 ng of the GRE/PRE-luciferase reporter plasmid and 10 ng of the Renilla control plasmid per well. Follow the transfection reagent manufacturer's protocol for complex formation.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of Mifepristone (e.g., from 1 pM to 10 µM).

    • Prepare a constant concentration of the agonist (e.g., 10 nM Dexamethasone or 10 nM R5020).

    • Aspirate the transfection medium from the cells and replace it with 100 µL of DMEM with 1% FBS containing the agonist and the varying concentrations of Mifepristone. Include appropriate controls (vehicle only, agonist only).

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the Mifepristone concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Mifepristone-Inducible Gene Expression (GeneSwitch™ System)

This protocol provides a general guideline for transiently expressing a gene of interest under the control of the Mifepristone-inducible GeneSwitch™ system.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T)

  • Appropriate cell culture medium and supplements

  • pSwitch regulatory plasmid

  • pGene/V5-His inducible expression vector containing your gene of interest

  • Transfection reagent

  • Mifepristone

  • Appropriate plates or flasks for cell culture and transfection

Procedure:

  • Cell Seeding: Plate the cells at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfection:

    • Prepare the DNA mixture for transfection by combining the pSwitch plasmid and the pGene/V5-His vector containing your gene of interest. A 1:1 ratio is a good starting point, but this may need optimization.

    • Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24 hours.[3]

  • Induction with Mifepristone:

    • Prepare a working solution of Mifepristone in the cell culture medium. The optimal concentration for induction typically ranges from 1 to 100 nM and should be determined empirically.[4]

    • Aspirate the transfection medium and replace it with fresh medium containing the desired concentration of Mifepristone.

    • Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the expression of the gene of interest.[8]

  • Assay for Gene Expression:

    • Harvest the cells or the supernatant (if the protein is secreted).

    • Analyze the expression of your gene of interest using appropriate methods such as Western blotting, ELISA, or a functional assay.

Mandatory Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus Mifepristone Mifepristone PR_HSP Progesterone Receptor (inactive, complexed with HSP) Mifepristone->PR_HSP Binds Progesterone Progesterone Progesterone->PR_HSP Binds PR_active Progesterone Receptor (active dimer) PR_HSP->PR_active Conformational change, dissociation of HSP, dimerization PRE Progesterone Response Element (PRE) PR_HSP->PRE Altered conformation, translocates to nucleus PR_active->PRE Translocates to nucleus and binds to PRE Gene Target Gene PRE->Gene Recruits Co-activators PRE->Gene Recruits Co-repressors, Blocks transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Co-activators Corepressors Co-repressors

Caption: Progesterone receptor signaling and Mifepristone's antagonistic action.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Mifepristone_inducer Mifepristone (Inducer) GS_protein_inactive GeneSwitch Protein (inactive) Mifepristone_inducer->GS_protein_inactive Binds pSwitch pSwitch Vector (constitutively expressed) pSwitch->GS_protein_inactive Transcription & Translation GS_protein_active GeneSwitch Protein (active) GS_protein_inactive->GS_protein_active Conformational change UAS Upstream Activating Sequence (UAS) GS_protein_active->UAS Translocates to nucleus and binds to UAS pGene pGene Vector GOI Gene of Interest (GOI) UAS->GOI Activates transcription mRNA_GOI mRNA GOI->mRNA_GOI Transcription Protein_GOI Protein of Interest mRNA_GOI->Protein_GOI Translation

Caption: Workflow of the Mifepristone-inducible GeneSwitch™ System.

References

Application Notes and Protocols for Toripristone Administration in Animal Models of Endocrine Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on research conducted on glucocorticoid and progesterone receptor antagonists, such as mifepristone. As of the latest update, specific data on "toripristone" is not widely available in published literature. Therefore, the information presented here is a representative guide and should be adapted based on the specific pharmacological properties of this compound.

Introduction

This compound is a synthetic steroid antagonist with high affinity for the progesterone and glucocorticoid receptors. This dual antagonism makes it a valuable tool for investigating the roles of progesterone and glucocorticoids in various physiological and pathological processes. In animal models of endocrine disorders, this compound can be used to study conditions such as Cushing's syndrome, hormone-dependent cancers, and reproductive disorders. These notes provide an overview of the potential applications and experimental protocols for the use of this compound in a research setting.

Glucocorticoids, such as cortisol, are essential for numerous physiological processes, but their excess can lead to Cushing's syndrome.[1] Animal models are crucial for understanding the pathophysiology of such diseases and for developing new treatments.[2][3] this compound's antiglucocorticoid activity allows for the investigation of the hypothalamic-pituitary-adrenal (HPA) axis and the effects of glucocorticoid excess.[4][5]

As a progesterone antagonist, this compound can be used to study the role of progesterone in the reproductive cycle, implantation, and pregnancy.[6][7][8] Animal studies using progesterone antagonists have been predictive of their effects in humans.[8]

Mechanism of Action

This compound is presumed to act as a competitive antagonist at the glucocorticoid receptor (GR) and progesterone receptor (PR). In the absence of a ligand, these receptors are located in the cytoplasm in a complex with heat shock proteins.[9] Upon binding of an agonist (like cortisol or progesterone), the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[9][10] In the nucleus, the agonist-receptor complex binds to specific DNA sequences known as hormone response elements, leading to the transcription of target genes.[4][11]

This compound, as an antagonist, binds to the receptor but does not induce the conformational change necessary for full transcriptional activation. This blocks the action of the endogenous hormones.

Signaling Pathway of a Glucocorticoid Receptor Antagonist

GR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_HSP GR-HSP90 Complex GC->GR_HSP Binds Antagonist This compound Antagonist->GR_HSP Binds GR_GC_dimer Activated GR Dimer GR_HSP->GR_GC_dimer Translocates GR_Antagonist_complex Inactive GR-Antagonist Complex GR_HSP->GR_Antagonist_complex Translocates GRE Glucocorticoid Response Element (GRE) GR_GC_dimer->GRE Binds GR_Antagonist_complex->GRE Blocks Binding Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates No_Transcription Transcriptional Repression GRE->No_Transcription Leads to

Caption: Glucocorticoid receptor antagonist signaling pathway.

Animal Models of Endocrine Disorders

The selection of an appropriate animal model is critical for studying the effects of this compound.[12][13]

Cushing's Syndrome Models

Cushing's syndrome is characterized by chronic exposure to excess glucocorticoids.[1] Several animal models can be used to mimic this condition:[2][3]

  • Exogenous Glucocorticoid Administration: This is the most straightforward model, involving the administration of corticosterone in drinking water or via subcutaneous pellets.[3]

  • ACTH-Secreting Tumor Xenografts: Implantation of ACTH-producing pituitary tumor cells (e.g., AtT20 cells) in mice leads to endogenous overproduction of corticosterone.[2]

  • Genetic Models: Transgenic mice overexpressing corticotropin-releasing hormone (CRH) or with specific gene knockouts (e.g., adrenal-specific Prkar1a) develop features of Cushing's syndrome.[2][3]

Spontaneous Cushing's disease is also observed in dogs, cats, and horses, which can serve as valuable translational models.[14][15]

Models for Studying Progesterone Antagonism

To study the effects of this compound on the reproductive system, various animal models are utilized, including rats, mice, rabbits, and non-human primates.[8] For instance, the effects of progesterone antagonists on ovulation can be studied in mice treated with gonadotropins.[16]

Experimental Protocols

The following are example protocols that can be adapted for the use of this compound.

Protocol 1: Evaluation of this compound in a Mouse Model of Exogenous Cushing's Syndrome

Objective: To assess the efficacy of this compound in mitigating the metabolic and physiological effects of glucocorticoid excess.

Experimental Workflow:

Cushing_Syndrome_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis animal_acclimation Animal Acclimation (1 week) group_assignment Random Group Assignment animal_acclimation->group_assignment cushing_induction Cushing's Syndrome Induction (Corticosterone in drinking water) group_assignment->cushing_induction vehicle_control Vehicle Control Administration cushing_induction->vehicle_control toripristone_low This compound (Low Dose) Administration cushing_induction->toripristone_low toripristone_high This compound (High Dose) Administration cushing_induction->toripristone_high monitoring Daily Monitoring (Body weight, food/water intake) vehicle_control->monitoring toripristone_low->monitoring toripristone_high->monitoring metabolic_tests Metabolic Tests (Glucose tolerance test) monitoring->metabolic_tests sample_collection Sample Collection (Blood, tissues) metabolic_tests->sample_collection biochemical_analysis Biochemical Analysis (Hormone levels, lipids) sample_collection->biochemical_analysis histology Histological Analysis (Adrenal, liver, fat) biochemical_analysis->histology

Caption: Experimental workflow for Cushing's syndrome model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Corticosterone

  • This compound

  • Vehicle (e.g., sesame oil, carboxymethylcellulose)

  • Standard laboratory chow and water

  • Metabolic cages

  • Glucose meter and strips

  • ELISA kits for hormone analysis

Procedure:

  • Acclimation: House mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) for one week.

  • Model Induction: Supplement drinking water with corticosterone (e.g., 100 µg/mL) for 4 weeks to induce a Cushing's-like phenotype.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Control (no corticosterone)

    • Cushing's model + Vehicle

    • Cushing's model + this compound (low dose, e.g., 10 mg/kg)

    • Cushing's model + this compound (high dose, e.g., 30 mg/kg)

  • Treatment: Administer this compound or vehicle daily via oral gavage or subcutaneous injection for the last 2 weeks of corticosterone treatment.

  • Monitoring: Record body weight, food intake, and water consumption daily.

  • Metabolic Testing: Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.

  • Sample Collection: At the end of the study, collect blood samples via cardiac puncture for biochemical analysis. Euthanize mice and collect tissues (adrenal glands, liver, adipose tissue) for weight and histological analysis.

  • Analysis: Measure plasma levels of corticosterone, ACTH, insulin, glucose, and lipids. Perform H&E staining on tissue sections.

Protocol 2: Assessment of this compound's Effect on Ovulation in Mice

Objective: To determine the inhibitory effect of this compound on gonadotropin-induced ovulation.

Materials:

  • Immature female mice (e.g., 21-25 days old)

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • This compound

  • Vehicle

  • Saline solution

Procedure:

  • Ovulation Induction: Administer PMSG (e.g., 5 IU, intraperitoneally) to induce follicular development.

  • Treatment: 48 hours after PMSG injection, administer one of the following treatments:

    • Vehicle

    • This compound (various doses, e.g., 0.1, 0.5, 1.0 mg/mouse)

  • Ovulation Trigger: Administer hCG (e.g., 5 IU, intraperitoneally) simultaneously with or at a set time after the this compound/vehicle treatment.

  • Oocyte Collection: 16-18 hours after hCG injection, euthanize the mice.

  • Analysis: Collect oviducts and count the number of oocytes in the cumulus mass under a dissecting microscope.

Data Presentation

Quantitative data should be presented in a clear and organized manner to allow for easy comparison between treatment groups.

Table 1: Hypothetical Metabolic Parameters in a Mouse Model of Cushing's Syndrome Treated with this compound

ParameterControlCushing's + VehicleCushing's + this compound (10 mg/kg)Cushing's + this compound (30 mg/kg)
Body Weight Gain (g) 2.5 ± 0.35.8 ± 0.54.1 ± 0.4#3.2 ± 0.3#
Fasting Glucose (mg/dL) 95 ± 5150 ± 8125 ± 7#105 ± 6#
Plasma Insulin (ng/mL) 0.8 ± 0.12.5 ± 0.31.8 ± 0.2#1.2 ± 0.2#
Adrenal Gland Weight (mg) 4.1 ± 0.42.2 ± 0.22.8 ± 0.33.5 ± 0.4#
Liver Weight (g) 1.2 ± 0.12.1 ± 0.21.7 ± 0.1#1.4 ± 0.1#
Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. Cushing's + Vehicle.

Table 2: Hypothetical Effect of this compound on Ovulation Rate in Mice

Treatment GroupDose (mg/mouse)Number of MiceOvulation Rate (%)Mean Number of Oocytes ± SEM
Vehicle -1010025.4 ± 2.1
This compound 0.1108018.2 ± 1.9
This compound 0.510408.5 ± 1.5
This compound 1.010101.2 ± 0.5
Data are presented as mean ± SEM. p < 0.05 vs. Vehicle.

Pharmacokinetics

The pharmacokinetic properties of this compound will influence its dosing regimen. Studies in rats have shown that the pharmacokinetics of similar compounds, like mifepristone, can differ between sexes.[17] Mifepristone is metabolized in the liver and primarily excreted in feces.[18][19] It is important to determine the half-life, bioavailability, and tissue distribution of this compound in the chosen animal model to optimize experimental design.

Safety and Toxicology

Toxicology studies on related compounds like mifepristone have been conducted in several animal species.[19][20] In sub-chronic toxicity studies in rodents and monkeys, mifepristone did not show toxicity at high doses, but did exhibit antihormonal effects such as changes in adrenal and uterine weight.[21] Similar safety evaluations should be performed for this compound, especially for long-term studies.

Conclusion

This compound holds promise as a research tool for investigating endocrine pathways and disorders. The protocols and data presented here, based on analogous compounds, provide a framework for designing and conducting preclinical studies. Researchers should carefully consider the specific properties of this compound and adapt these general guidelines to their specific research questions.

References

Flow Cytometry Analysis of Cells Treated with Toripristone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone, a synthetic steroid, functions as a competitive antagonist for both progesterone and glucocorticoid receptors.[1][2][3] This dual antagonism underlies its therapeutic potential and its significant effects on cellular processes. By blocking the action of progesterone, this compound can modulate cell proliferation, differentiation, and survival in hormone-responsive tissues.[3][4] Its antiglucocorticoid activity further broadens its spectrum of action, influencing various signaling pathways.[1][2] Understanding the precise impact of this compound on cell fate is crucial for its development and application in various therapeutic areas, including oncology and gynecology.[4][5]

Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on cell cycle distribution and apoptosis, two key processes often modulated by therapeutic compounds.[6][7][8] This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to accurately assess its cytostatic and cytotoxic effects.

Mechanism of Action: Progesterone and Glucocorticoid Receptor Antagonism

This compound exerts its effects primarily by competitively binding to progesterone receptors (PR) and glucocorticoid receptors (GR), thereby inhibiting the downstream signaling cascades initiated by their natural ligands, progesterone and cortisol, respectively.[1][2]

  • Progesterone Receptor (PR) Antagonism: Progesterone plays a critical role in cell proliferation and survival in hormone-dependent tissues. By blocking PR, this compound can disrupt the normal cell cycle progression and induce apoptosis.[3][9]

  • Glucocorticoid Receptor (GR) Antagonism: Glucocorticoids are involved in a wide range of physiological processes, including cell metabolism and immune responses. This compound's antagonism of GR can lead to complex cellular effects, including modulation of inflammatory responses and cell survival pathways.[1][2]

The net effect of this compound on a specific cell type depends on the relative expression of PR and GR, as well as the cellular context and the presence of other signaling molecules.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound (Mifepristone) on cell cycle distribution and apoptosis in various cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound ConcentrationTreatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Ovarian Cancer (OV2008)20 µM24 hoursIncreasedSignificantly ReducedSignificantly Decreased[10]
Ovarian Cancer (SK-OV-3)20 µM24 hoursIncreasedSignificantly ReducedUnchanged[10]
Endometrial Epithelial Cells50 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Endometrial Epithelial Cells100 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Endometrial Epithelial Cells200 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Endometrial Stromal Cells50 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Endometrial Stromal Cells100 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Endometrial Stromal Cells200 µmol/LNot SpecifiedIncreasedDecreasedIncreased[6]
Placental Chorio-Trophoblastic Cells150 mg (in vivo)48 hoursSignificantly HigherNot SpecifiedSignificantly Lower[7]
Chemo-resistant Ovarian Cancer (SK-OV-3)1.25 µg/mlNot SpecifiedIncreasedNot SpecifiedNot Specified[11]
Chemo-resistant Ovarian Cancer (SK-OV-3)2.50 µg/mlNot SpecifiedIncreasedNot SpecifiedNot Specified[11]
Chemo-resistant Ovarian Cancer (SK-OV-3)5.00 µg/mlNot SpecifiedIncreasedNot SpecifiedNot Specified[11]

Table 2: Effect of this compound on Apoptosis Induction

Cell LineThis compound ConcentrationTreatment Duration% Apoptotic CellsReference
Human Ovarian Luteinized Granulosa Cells1.25 - 20.0 µMNot SpecifiedSignificantly Increased[12]
Human Uterine Adenomyosis (HHUA) Cells25 µmol/L48 hoursSignificantly Increased[13]
Human Uterine Adenomyosis (HHUA) Cells50 µmol/L48 hoursSignificantly Increased[13]
Human Uterine Adenomyosis (HHUA) Cells100 µmol/L48 hoursSignificantly Increased[13]
Chemo-resistant Ovarian Cancer (SK-OV-3)1.25 µg/mlNot Specified14.52%[11]
Chemo-resistant Ovarian Cancer (SK-OV-3)2.50 µg/mlNot Specified36.14%[11]
Chemo-resistant Ovarian Cancer (SK-OV-3)5.00 µg/mlNot Specified53.22%[11]
Cholangiocarcinoma (FRH-0201)10 - 320 µmol/L48 hoursDose-dependent Increase[14]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.[10] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound (Mifepristone)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels at a density that will not lead to confluence during the experiment.

    • Allow cells to adhere and resume proliferation (typically 24 hours).

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in this compound-treated cells using a dual-staining method with Annexin V-FITC and Propidium Iodide (PI).[8] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Materials:

  • Cells of interest

  • This compound (Mifepristone)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately on a flow cytometer.

    • Use a 488 nm laser for excitation.

    • Collect the Annexin V-FITC fluorescence in the green channel (e.g., 525/50 nm bandpass filter) and the PI fluorescence in the red channel (e.g., 617/30 nm bandpass filter).

    • Acquire data for at least 10,000 events per sample.

    • Use compensation to correct for spectral overlap between the FITC and PI channels.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Visualizations

Toripristone_Signaling_Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Antagonist GR Glucocorticoid Receptor (GR) This compound->GR Antagonist CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces G1_Arrest G1 Phase Arrest This compound->G1_Arrest Leads to PR->CellCycle Promotes PR->Apoptosis Inhibits Progesterone Progesterone Progesterone->PR Agonist Glucocorticoids Glucocorticoids Glucocorticoids->GR Agonist

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Fixation Fixation (for Cell Cycle) Harvest->Fixation Staining_Apop Annexin V/PI Staining Harvest->Staining_Apop Staining_CC PI Staining Fixation->Staining_CC Analysis Flow Cytometry Analysis Staining_CC->Analysis Staining_Apop->Analysis Data_CC Cell Cycle Distribution Analysis->Data_CC Data_Apop Apoptosis Quantification Analysis->Data_Apop

Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.

References

Application Note: Measuring Target Gene Expression Following Toripristone Treatment Using Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone is a selective progesterone receptor modulator (SPRM) with potent antagonist effects on the progesterone receptor (PR). By competitively binding to PR, this compound blocks the downstream signaling pathways typically initiated by progesterone, leading to altered transcription of target genes.[1][2][3] This modulation of gene expression is central to its therapeutic effects. Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the changes in the expression levels of specific genes.[4] This application note provides a detailed protocol for utilizing qPCR to quantify the expression of target genes in response to this compound treatment, using a human breast cancer cell line as a model system.

Principle of the Method

The experimental workflow involves treating a progesterone-responsive cell line with this compound and subsequently isolating total RNA. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. In the qPCR step, gene-specific primers are used to amplify the target cDNA. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green), which intercalates with double-stranded DNA. The cycle at which the fluorescence signal crosses a defined threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of target mRNA. By comparing the Cq values of this compound-treated samples to untreated controls, the relative change in gene expression can be determined.

Materials and Reagents

  • Progesterone-responsive cell line (e.g., T47D human breast cancer cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or a comparable PR antagonist like Mifepristone)

  • Progesterone

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix with SYBR Green (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • Nuclease-free water

  • Forward and reverse primers for target and reference genes

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed T47D cells in 6-well plates at a density of 5 x 10^5 cells per well in complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Hormone Deprivation: After 24 hours, replace the growth medium with a phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous hormones.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). To study the antagonistic effect, a set of wells can be co-treated with progesterone (e.g., 10 nM) and this compound.

RNA Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer provided in the RNA extraction kit.

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, ethanol precipitation, and binding to a silica membrane column.

  • DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column DNase I digestion as per the kit's instructions.

  • RNA Elution: Elute the purified RNA in nuclease-free water.

  • Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using an Agilent Bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit (reverse transcriptase, dNTPs, random primers, and reaction buffer) according to the manufacturer's instructions. Adjust the final volume with nuclease-free water.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

  • Storage: The resulting cDNA can be stored at -20°C until use in qPCR.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain pre-validated primers for your target genes and at least two stable reference genes (e.g., GAPDH, ACTB, TBP). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), diluted cDNA template (e.g., 10-50 ng), and nuclease-free water to the final reaction volume (e.g., 20 µL). Include no-template controls (NTC) for each primer set.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis: To verify the specificity of the amplified product.

Data Analysis
  • Cq Determination: The instrument software will determine the Cq value for each reaction.

  • Relative Quantification (ΔΔCq Method):

    • Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene: ΔCq = Cq(target gene) - Cq(reference gene)

    • Normalization to Control (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the ΔCq of the vehicle control sample: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

    • Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Relative Quantification of Target Gene Expression Following this compound Treatment

Treatment GroupTarget GeneAverage Cq (± SD)ΔCq (vs. GAPDH)ΔΔCq (vs. Vehicle Control)Fold Change (2-ΔΔCq)
Vehicle ControlGene X22.5 (± 0.2)4.501.0
This compound (1 µM)Gene X24.8 (± 0.3)6.82.30.20
Progesterone (10 nM)Gene X20.1 (± 0.1)2.1-2.45.29
Progesterone + this compoundGene X22.3 (± 0.2)4.3-0.21.15
Vehicle ControlGene Y26.1 (± 0.4)8.101.0
This compound (1 µM)Gene Y25.0 (± 0.3)7.0-1.12.14
Progesterone (10 nM)Gene Y28.2 (± 0.5)10.22.10.23
Progesterone + this compoundGene Y26.3 (± 0.4)8.30.20.87

Note: The values in this table are for illustrative purposes only.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Inactive Complex with HSPs Progesterone->PR Binds This compound This compound This compound->PR Competitively Binds PR_P Activated PR-Progesterone Complex Dimerized PR->PR_P Conformational Change & Dimerization PR_T Inactive PR-Toripristone Complex Dimerized PR->PR_T Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_P->PRE Translocates to Nucleus & Binds DNA Coactivators Co-activators PR_P->Coactivators Recruits PR_T->PRE Translocates to Nucleus & Binds DNA Corepressors Co-repressors PR_T->Corepressors Recruits Transcription Altered Gene Transcription PRE->Transcription Coactivators->PRE Activates Transcription Corepressors->PRE Represses Transcription

Caption: Progesterone receptor signaling and antagonism by this compound.

Experimental Workflow for qPCR Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR A Seed Cells B Hormone Deprivation A->B C Treat with this compound B->C D Total RNA Extraction C->D E DNase Treatment D->E F RNA Quantification & QC E->F G Reverse Transcription F->G H qPCR Amplification G->H I Data Analysis (ΔΔCq) H->I

Caption: Workflow for qPCR analysis of gene expression after this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Toripristone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Toripristone and other Selective Progesterone Receptor Modulators (SPRMs) in cancer cell lines.

Troubleshooting Guides

This section offers solutions to common experimental issues.

Problem 1: Decreased Cell Death Observed After this compound Treatment

If you observe a reduction in the expected level of apoptosis or cell cycle arrest following treatment, consider the following potential causes and solutions.

  • Possible Cause 1: Altered Progesterone Receptor (PR) Expression. Resistance can emerge from the downregulation or mutation of the progesterone receptor, which is the primary target of this compound.

  • Troubleshooting Steps:

    • Verify PR Expression: Perform Western blotting or quantitative PCR (qPCR) to compare PR protein and mRNA levels between sensitive and resistant cell lines.

    • Sequence PR Gene: Isolate and sequence the PR gene from resistant cells to identify potential mutations that could affect drug binding.

    • Modulate PR Expression: If PR expression is low, consider transiently overexpressing PR to see if sensitivity is restored.

  • Possible Cause 2: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by upregulating alternative pro-survival pathways to compensate for the inhibition of PR signaling. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Troubleshooting Steps:

    • Profile Key Signaling Proteins: Use Western blotting to assess the phosphorylation status (activation) of key proteins in bypass pathways (e.g., p-Akt, p-mTOR, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.

    • Combination Therapy: Test the efficacy of co-administering this compound with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an ERK inhibitor like Ulixertinib).

  • Possible Cause 3: Increased Drug Efflux. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Troubleshooting Steps:

    • Assess Transporter Expression: Use qPCR or Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) in resistant versus sensitive cells.

    • Use Efflux Pump Inhibitors: Perform cell viability assays with this compound in the presence of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.

Experimental Workflow: Investigating Decreased Cell Death

start Reduced Cell Death Observed check_pr 1. Assess Progesterone Receptor (PR) Status start->check_pr check_bypass 2. Investigate Bypass Signaling Pathways start->check_bypass check_efflux 3. Evaluate Drug Efflux Mechanisms start->check_efflux western_qpcr Western Blot / qPCR for PR Expression check_pr->western_qpcr sequence_pr Sequence PR Gene for Mutations check_pr->sequence_pr conclusion Identify Resistance Mechanism western_qpcr->conclusion sequence_pr->conclusion phospho_blot Phospho-protein Western Blot (p-Akt, p-ERK) check_bypass->phospho_blot combo_therapy Combination Therapy with Pathway Inhibitors phospho_blot->combo_therapy combo_therapy->conclusion abc_expression qPCR / Western Blot for ABC Transporters check_efflux->abc_expression efflux_inhibitor Co-treatment with Efflux Pump Inhibitors abc_expression->efflux_inhibitor efflux_inhibitor->conclusion

Caption: Troubleshooting workflow for reduced this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a Selective Progesterone Receptor Modulator (SPRM). It competitively binds to the progesterone receptor (PR), preventing progesterone from binding and activating it. This leads to the downregulation of PR-target genes involved in cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in PR-positive cancer cells.

Signaling Pathway: this compound Mechanism of Action

This compound This compound PR Progesterone Receptor (PR) This compound->PR Inhibits Progesterone Progesterone Progesterone->PR Activates Nucleus Nucleus PR->Nucleus Translocates to Apoptosis Apoptosis PR->Apoptosis Inhibits PRE Progesterone Response Element (DNA) Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) PRE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Toripristone (Mifepristone) Incubation Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the maximal effect of Toripristone (Mifepristone) in in-vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general mechanism of action for this compound (Mifepristone)?

This compound, also known as Mifepristone or RU-486, is a synthetic steroid that acts as a competitive antagonist for progesterone and glucocorticoid receptors.[1] In the absence of the natural ligand, it can exhibit partial agonist activity.[1] Its primary effect in research settings is to block the signaling pathways activated by progesterone and glucocorticoids, leading to downstream cellular changes.

Q2: My cells are not showing the expected response to this compound. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Inappropriate Incubation Time: The time required to observe an effect depends on the cellular process being studied. Short-term effects on signaling pathways can be observed within minutes to hours, while effects on cell proliferation or apoptosis may require 24 to 72 hours or longer.

  • Cell Line Sensitivity: Different cell lines express varying levels of progesterone and glucocorticoid receptors, which will influence their sensitivity to this compound.

  • Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. A 1 mM stock solution in 100% ethanol can be stored at -20°C.[2]

Q3: How do I determine the optimal incubation time for my experiment?

Optimizing the incubation time is critical for achieving the desired experimental outcome. The ideal duration depends on the specific endpoint being measured. A time-course experiment is the most effective method for determining the optimal incubation period.

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Initial Range-Finding cluster_1 Phase 2: Fine-Tuning start Select a fixed, effective concentration of this compound points Choose a broad range of time points (e.g., 6h, 12h, 24h, 48h, 72h) start->points assay Perform the primary assay at each time point points->assay analyze Analyze results to identify a narrower time window of interest assay->analyze refine Select more frequent time points within the identified window analyze->refine Proceed if initial results are promising repeat_assay Repeat the assay at these refined time points refine->repeat_assay determine Determine the time point for maximal effect repeat_assay->determine G cluster_time Timeline of Events Mifepristone This compound (Mifepristone) GR Glucocorticoid Receptor Mifepristone->GR Antagonizes ERK ERK Phosphorylation GR->ERK Leads to Cytotoxicity Increased uNK Cell Cytotoxicity ERK->Cytotoxicity Results in 15 min 15 min 30 min (Peak) 30 min (Peak) 60-120 min 60-120 min

References

Technical Support Center: Troubleshooting Inconsistent Results in Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in their replication studies, with a specific focus on the fictional compound Toripristone. While information on this compound is not publicly available, we will address common challenges in pharmacological research by drawing parallels with the well-characterized steroid receptor antagonist, Mifepristone.

General Troubleshooting Guide for Inconsistent Results

Q1: We are observing significant variability in our in vitro drug-response assays for this compound. What are the common factors that could be contributing to this?

A1: Inconsistent results in in vitro studies are a common challenge and can stem from a variety of sources.[1][2][3] It is crucial to systematically investigate potential causes. Key factors influencing reproducibility include:

  • Biological Materials:

    • Cell Line Integrity: Cell lines can be misidentified or contaminated.[4] Genetic drift can occur over multiple passages, altering the cellular response to a drug. It is essential to authenticate cell lines at the beginning of a study and after a certain number of passages.

    • Primary Cell Variability: If using primary cells, donor-to-donor variability can be a significant factor.

  • Reagents and Assay Conditions:

    • Reagent Quality: The brand, catalog number, and lot of reagents such as media, serum, and the drug compound itself should be kept consistent.[5] The quality and age of reagents can impact results.[5]

    • Environmental Factors: Subtle variations in incubation conditions, such as temperature, CO2 levels, and humidity, can affect cell growth and drug response.

  • Experimental Procedures:

    • Protocol Adherence: Minor deviations in experimental protocols, such as cell seeding density, drug incubation time, and even simple washing steps, can lead to significant differences in outcomes.[3]

    • Personnel Variation: Differences in technique between laboratory personnel can introduce variability.[5]

  • Data Analysis:

    • Statistical Methods: The statistical methods used to analyze the data can influence the interpretation of the results.[6] It is important to use appropriate statistical tests and to be transparent about the analysis methods.

    • Selective Reporting: The pressure to publish can sometimes lead to selective reporting of positive results, which can contribute to a perceived lack of reproducibility when others attempt to replicate the findings.[7]

Q2: How can we design our replication studies to minimize the risk of inconsistent results?

A2: Proactive study design is critical for ensuring reproducibility. Consider the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures. This includes everything from cell culture maintenance to data analysis.

  • Blinding and Randomization: Where possible, blind the experimenters to the treatment groups to reduce bias.[4] Randomize the allocation of treatments to experimental units.

  • Power Analysis: Conduct a power analysis to ensure that the sample size is sufficient to detect a statistically significant effect if one exists.

  • Positive and Negative Controls: Include appropriate positive and negative controls in every experiment to ensure that the assay is performing as expected.

  • Detailed Documentation: Maintain meticulous records of all experimental details, including reagent lot numbers, equipment used, and any deviations from the SOP.[8]

FAQs: Troubleshooting this compound (using Mifepristone as an analog)

Q3: What is the likely mechanism of action for a compound like this compound, and how could this contribute to inconsistent results?

A3: Assuming this compound is similar to Mifepristone, it likely acts as a competitive antagonist of steroid hormone receptors, such as the progesterone and glucocorticoid receptors.[9][10][11] This mechanism of action can be sensitive to a variety of factors, leading to variability in experimental outcomes.

  • Receptor Expression Levels: The level of progesterone and glucocorticoid receptor expression can vary between cell lines and even within the same cell line under different culture conditions. This will directly impact the observed effect of this compound.

  • Hormone Concentration in Serum: Fetal bovine serum (FBS) used in cell culture media contains varying levels of steroid hormones. These endogenous hormones can compete with this compound for binding to the receptors, leading to inconsistent results. Using charcoal-stripped serum can help to mitigate this issue.

  • Off-Target Effects: At higher concentrations, compounds like Mifepristone can have off-target effects, which may vary depending on the cell type and experimental conditions.[9]

Q4: We are seeing conflicting results in our reporter gene assays for this compound activity. What could be the cause?

A4: Reporter gene assays are a common method for assessing the activity of steroid receptor antagonists. Inconsistent results in these assays can be due to several factors:

  • Plasmid Transfection Efficiency: The efficiency of transfecting the reporter plasmid into the cells can vary between experiments, leading to differences in the baseline reporter signal. It is important to include a control plasmid to normalize for transfection efficiency.

  • Promoter Context: The activity of the reporter gene can be influenced by the specific promoter used in the construct.

  • Cellular Machinery: The cellular machinery responsible for transcription and translation can be affected by cell density, passage number, and other culture conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to its receptor.

  • Prepare cell lysates or purified receptors.

  • Incubate the lysates/receptors with a constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) and varying concentrations of the unlabeled test compound.

  • After incubation, separate the bound and unbound radioligand using a method such as filtration or centrifugation.

  • Measure the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Protocol 2: Progesterone Receptor-Mediated Reporter Gene Assay

This assay measures the ability of a compound to block progesterone-induced gene expression.

  • Co-transfect cells (e.g., HeLa or T47D) with a progesterone receptor expression vector and a reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase).

  • After transfection, treat the cells with a constant concentration of progesterone and varying concentrations of the test compound (this compound).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

  • Plot the reporter gene activity against the concentration of the test compound to determine its antagonistic activity.

Data Presentation

Table 1: Potential Sources of Variability in In Vitro Assays and Mitigation Strategies

Source of VariabilityPotential CauseMitigation Strategy
Cell Lines Misidentification, contamination, genetic driftAuthenticate cell lines regularly; use low passage number cells.
Reagents Lot-to-lot variability, degradationRecord lot numbers; use fresh reagents; consider using charcoal-stripped serum.
Experimental Protocol Inconsistent execution by different personnelDevelop and adhere to detailed SOPs; provide thorough training.
Data Analysis Inappropriate statistical methods, p-hackingPre-define analysis plan; use appropriate statistical tests.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Review Experimental Protocol and Documentation A->B C Check Reagent Quality and Storage B->C D Verify Cell Line Integrity C->D E Evaluate Data Analysis Methods D->E F Hypothesize Potential Causes E->F G Design and Execute Controlled Experiments to Test Hypotheses F->G H Analyze New Data and Refine Hypothesis G->H H->G Iterate I Implement Corrective Actions H->I

Caption: A logical workflow for systematically troubleshooting inconsistent experimental results.

G cluster_1 Signaling Pathway of a Steroid Receptor Antagonist (Mifepristone Analog) PR Progesterone Receptor HSP HSP90 PR->HSP Releases PRE Progesterone Response Element PR->PRE Binding Blocked GR Glucocorticoid Receptor GR->HSP Releases GRE Glucocorticoid Response Element GR->GRE Binding Blocked Antagonist This compound (Mifepristone Analog) Antagonist->PR Binds and blocks Antagonist->GR Binds and blocks Progesterone Progesterone Progesterone->PR Binds and activates Cortisol Cortisol Cortisol->GR Binds and activates GeneExpression Altered Gene Expression PRE->GeneExpression Inhibition GRE->GeneExpression Inhibition

Caption: The antagonistic action of a Mifepristone-like compound on steroid hormone receptors.

References

Validation & Comparative

Toripristone vs. Mifepristone: A Comparative Analysis of Glucocorticoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Glucocorticoid Receptor Antagonists

The glucocorticoid receptor (GR), a key regulator of physiological processes including metabolism, inflammation, and stress response, is a significant target for therapeutic intervention. Antagonism of the GR holds promise for treating conditions associated with glucocorticoid excess, such as Cushing's syndrome. This guide provides a detailed comparative analysis of two prominent steroidal GR antagonists: toripristone and mifepristone.

At a Glance: Key Quantitative Data

A direct comparison of the GR antagonism of this compound and mifepristone reveals their potent inhibitory activities. The following table summarizes key quantitative data from in vitro studies.

ParameterThis compound (RU-40555)Mifepristone (RU-486)Reference
GR Binding Affinity (Ki) 2.4 nM~0.6 - 3.2 nM[1]
In Vitro Functional Antagonism (IC50) Potency is comparable to mifepristone in inhibiting dexamethasone-induced GR-mediated gene transcription.0.4 nM (vs. 3 nM Dexamethasone in HEK-293 cells) 1.3 nM (vs. 100 nM Cortisol in HEK-293 cells)[1][2]

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Both this compound and mifepristone are competitive antagonists of the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist, such as cortisol, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound and mifepristone bind to the GR, preventing the conformational changes necessary for its activation and subsequent gene transcription.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) GR_HSP_Complex GR-HSP Complex GR->GR_HSP_Complex associates with HSP Heat Shock Proteins (HSP) HSP->GR_HSP_Complex Cortisol Cortisol Cortisol->GR_HSP_Complex binds to Antagonist This compound / Mifepristone Antagonist->GR_HSP_Complex binds to & blocks Activated_GR Activated GR Dimer GR_HSP_Complex->Activated_GR translocates to nucleus (agonist binding) GR_HSP_Complex->No_Transcription translocation blocked (antagonist binding) GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE binds to Gene_Transcription Target Gene Transcription GRE->Gene_Transcription regulates

Caption: Glucocorticoid Receptor (GR) signaling pathway and points of antagonism.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and mifepristone.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the glucocorticoid receptor.

Methodology:

  • Preparation of Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., L929 mouse fibroblasts) or from tissue homogenates.

  • Radioligand: A radiolabeled glucocorticoid agonist with high affinity for the GR, such as [3H]-dexamethasone, is used.

  • Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound or mifepristone).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro GR Functional Antagonism Assay (Luciferase Reporter Assay)

Objective: To measure the ability of a compound to inhibit GR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK-293) is used.

  • Transfection: The cells are transiently or stably transfected with two plasmids:

    • A GR expression vector to ensure sufficient receptor levels.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).

  • Treatment: The transfected cells are treated with a known GR agonist (e.g., dexamethasone or cortisol) to induce luciferase expression. Concurrently, cells are treated with increasing concentrations of the antagonist (this compound or mifepristone).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity (IC50) is determined.

Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow Cell_Culture 1. Culture Cells Transfection 2. Transfect with GR and Reporter Plasmids Cell_Culture->Transfection Treatment 3. Treat with Agonist +/- Antagonist Transfection->Treatment Incubation 4. Incubate Treatment->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Luminometry 6. Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis 7. Calculate IC50 Luminometry->Data_Analysis

Caption: Workflow for a GR functional antagonism luciferase reporter assay.

In Vivo Models of GR Antagonism

Objective: To evaluate the efficacy of GR antagonists in a living organism.

Common Animal Models:

  • Dexamethasone Suppression Test Model: In this model, animals (e.g., rats or mice) are administered dexamethasone to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in endogenous corticosterone levels. The ability of a GR antagonist to reverse this suppression is then assessed by measuring plasma corticosterone levels.

  • Models of Glucocorticoid-Induced Pathologies: Animal models that mimic human diseases caused by glucocorticoid excess, such as metabolic syndrome or skin atrophy, can be used. The ability of a GR antagonist to prevent or reverse these pathological changes is evaluated.

Experimental Procedure (General):

  • Animal Selection and Acclimatization: Appropriate animal models (e.g., adrenalectomized rats to remove endogenous glucocorticoids) are chosen and allowed to acclimatize.

  • Drug Administration: The GR antagonist (this compound or mifepristone) is administered through a suitable route (e.g., oral gavage, subcutaneous injection).

  • Challenge: The animals may be challenged with a glucocorticoid agonist to induce a measurable effect.

  • Endpoint Measurement: Various physiological and biochemical parameters are measured to assess the effect of the antagonist. These can include blood glucose levels, body weight, organ weights (e.g., thymus, adrenal glands), and gene expression analysis in target tissues.

Comparative Summary

Both this compound and mifepristone are highly potent glucocorticoid receptor antagonists. This compound exhibits a high binding affinity for the GR, with a Ki of 2.4 nM.[1] Mifepristone also demonstrates high affinity, with reported Ki values in the low nanomolar range.[1]

In terms of functional antagonism, one study reported that this compound and mifepristone are equally potent in inhibiting dexamethasone-induced GR-mediated gene transcription in vitro.[1] For mifepristone, specific IC50 values for GR antagonism have been determined in various cell-based assays, confirming its potent inhibitory activity.[2]

A notable difference mentioned in the literature is that this compound does not bind to orosomucoid (α1-acid glycoprotein), unlike mifepristone. This could potentially influence its pharmacokinetic profile and bioavailability.

It is important to note that mifepristone is also a potent progesterone receptor (PR) antagonist, which is the basis for its use in medical abortion. This compound also possesses antiprogestogenic activity. The dual antagonism of both GR and PR is a critical consideration in the development and clinical application of these compounds.

Conclusion

This compound and mifepristone are potent, structurally related steroidal antagonists of the glucocorticoid receptor. The available data indicates that they have comparable high binding affinities for the GR and similar in vitro functional potencies. The primary distinction highlighted in the literature is the lack of orosomucoid binding by this compound. For researchers and drug development professionals, the choice between these two compounds may depend on the specific research question, the desired selectivity profile, and pharmacokinetic considerations. Further head-to-head in vivo comparative studies would be beneficial to fully elucidate the potential therapeutic differences between this compound and mifepristone.

References

A Comparative Guide to the Validation of Toripristone as a Selective Glucocorticoid Receptor (GR) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating Toripristone as a selective glucocorticoid receptor (GR) antagonist in a new cell line. It offers a comparative analysis with other known GR antagonists and details the essential experimental protocols required to rigorously assess its potency, selectivity, and mechanism of action.

Introduction: The Glucocorticoid Receptor and the Need for Selective Antagonism

The glucocorticoid receptor (GR) is a nuclear receptor that, upon binding to glucocorticoid hormones like cortisol, translocates to the nucleus and regulates the transcription of a wide array of genes. This signaling pathway is crucial for metabolism, inflammation, and stress response. However, excessive GR signaling is implicated in various pathologies, including Cushing's syndrome, metabolic diseases, and resistance to chemotherapy.[1][2]

GR antagonists block this signaling by competitively binding to the receptor, thereby preventing the downstream effects of glucocorticoids. While mifepristone (RU-486) is a well-known GR antagonist, its clinical utility is often complicated by its significant cross-reactivity with other steroid receptors, particularly the progesterone receptor (PR).[3][4][5] This has driven the development of novel, selective GR antagonists like this compound, which promise targeted therapeutic effects with fewer off-target side effects. Validating the selectivity and potency of these new compounds in relevant cellular models is a critical step in their preclinical development.

Comparative Analysis of GR Antagonists

This compound's performance should be benchmarked against existing GR antagonists. The ideal antagonist exhibits high affinity and specificity for the GR with minimal or no activity at other steroid receptors.

FeatureThis compound (Hypothetical)Mifepristone (RU-486)CORT125281 / CORT108297ORG 34517
Selectivity High for GRLow; significant PR & AR antagonist activity[3][4]High for GR; lacks PR cross-reactivity[3][6][7]High for GR
Partial Agonist Activity To be determinedYes, can exhibit partial agonist properties depending on GR concentration[8][9]Minimal to none reported[3]No; considered a "true" competitive antagonist[8]
Mechanism Competitive GR antagonistCompetitive GR and PR antagonist[4][10]Competitive GR antagonist[3]Competitive GR antagonist, blocks GR nuclear translocation[8]
Primary Limitation Requires full validationOff-target effects due to lack of selectivity[5]May exhibit tissue-specific activity[3][11]Limited publicly available data

Experimental Protocols for Validating this compound

A multi-assay approach is essential to thoroughly characterize this compound's activity in a new cell line.

  • Objective: To choose a cell line that endogenously expresses sufficient levels of the glucocorticoid receptor for robust signal detection.

  • Protocol:

    • Selection: Choose a human cell line known to have high GR expression, such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), or SUM-159-PT (breast cancer).[12][13] Alternatively, a reporter cell line, such as HeLa cells stably transfected with a glucocorticoid response element (GRE)-luciferase reporter construct, can be used.[14]

    • Authentication: Authenticate the cell line using Short Tandem Repeat (STR) profiling and routinely test for mycoplasma contamination.[12][15]

    • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or Ham's F12) supplemented with 2.5-10% fetal bovine serum (FBS) and antibiotics.[12][15] For GR-specific experiments, it is crucial to use charcoal-stripped FBS to remove endogenous steroids that could activate the GR.

  • Objective: To quantify the binding affinity (Ki) of this compound for the human glucocorticoid receptor.

  • Protocol:

    • Preparation: Prepare cytosolic extracts from the selected cell line.

    • Competition Assay: Perform a competitive binding assay using a radiolabeled GR agonist (e.g., [³H]dexamethasone) as the ligand.

    • Incubation: Incubate the cytosolic extract and radioligand with increasing concentrations of unlabeled this compound. Include known comparators like dexamethasone and mifepristone.

    • Measurement: Separate bound from unbound radioligand and quantify the radioactivity.

    • Analysis: Calculate the IC50 (concentration of this compound that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki).

  • Objective: To measure the functional antagonist activity of this compound by assessing its ability to inhibit agonist-induced GR transcriptional activity.

  • Protocol:

    • Transfection (if needed): If not using a stable reporter line, transiently transfect cells with a reporter plasmid containing multiple GREs upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with a fixed, sub-maximal concentration of a GR agonist (e.g., 100 nM dexamethasone) alone or in combination with a dose range of this compound.[12][14] Include a vehicle control and an agonist-only control.

    • Incubation: Incubate cells for 14-24 hours.[14]

    • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: Normalize firefly luciferase activity to the control. Plot the normalized activity against the concentration of this compound to determine the IC50, which represents its functional potency as an antagonist.

  • Objective: To confirm that this compound can block the agonist-induced regulation of known downstream GR target genes.

  • Protocol:

    • Treatment: Culture cells and treat with a GR agonist (dexamethasone) with or without varying concentrations of this compound for a defined period (e.g., 4-12 hours).[2]

    • RNA Extraction: Isolate total RNA from the cells.

    • RT-qPCR: Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of well-established GR target genes. Recommended genes include FKBP5, GILZ (TSC22D3), SGK1, and REDD1 (DDIT4).[3][13] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control. A successful antagonist will reverse the induction (or repression) of these genes by the agonist.

  • Objective: To validate that this compound is selective for the GR and does not significantly interact with other key steroid receptors.

  • Protocol:

    • Receptor Panels: Perform receptor binding assays (as in 3.2) or functional reporter gene assays (as in 3.3) for other nuclear receptors, primarily the Progesterone Receptor (PR), Androgen Receptor (AR), and Mineralocorticoid Receptor (MR).

    • Analysis: Compare the Ki or IC50 values obtained for GR with those for other receptors. A highly selective antagonist will have a significantly lower Ki/IC50 for GR compared to other receptors (ideally >100-fold difference).

Data Presentation: Comparative Performance Metrics

Quantitative data should be presented in clear, concise tables. The following tables use hypothetical data for illustrative purposes.

Table 1: Comparative Binding Affinity (Ki, nM) of GR Antagonists

Compound Glucocorticoid Receptor (GR) Progesterone Receptor (PR) Androgen Receptor (AR)
This compound 0.8 >1000 >1000
Mifepristone 1.2 1.5 10.0

| CORT125281 | 1.0 | >1000 | >1000 |

Table 2: Functional Antagonism in GRE-Luciferase Assay (IC50, nM) Cells were co-treated with 100 nM Dexamethasone and the indicated antagonist.

Compound IC50 (nM)
This compound 5.2
Mifepristone 8.1

| CORT125281 | 6.5 |

Table 3: this compound's Effect on GR Target Gene Expression Fold change in mRNA expression relative to vehicle control after 8 hours of treatment. Dexamethasone (Dex) was used at 100 nM.

Treatment FKBP5 GILZ
Vehicle 1.0 1.0
Dex (100 nM) 25.4 12.1
Dex + this compound (1 µM) 1.5 1.2

| this compound (1 µM) alone | 1.1 | 0.9 |

Mandatory Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR GR HSP HSP90/Co-chaperones GR_HSP Inactive GR Complex GR_GC Active GR Complex GR_GC_N Active GR Complex GR_GC->GR_GC_N Nuclear Translocation GRE GRE Transcription Gene Transcription mRNA mRNA Biological Response Biological Response mRNA->Biological Response

Antagonist_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Agonist) Antagonist This compound (Antagonist) GR GR No_Translocation No Nuclear Translocation & No Gene Transcription GR->Nuclear Translocation GR_HSP Inactive GR Complex

Experimental_Workflow cluster_assays Validation Assays start Select & Culture GR-Positive Cell Line binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay reporter_assay GRE-Luciferase Assay (Determine IC50) start->reporter_assay gene_expr RT-qPCR for Target Genes (Confirm Functional Blockade) start->gene_expr selectivity Selectivity Profiling (vs. PR, AR, MR) start->selectivity analysis Data Analysis & Comparison binding_assay->analysis reporter_assay->analysis gene_expr->analysis selectivity->analysis conclusion Conclusion: Potency & Selectivity of this compound analysis->conclusion

References

In Vitro Showdown: A Head-to-Head Comparison of Ulipristal Acetate and Lilopristone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro performance of two key progesterone receptor modulators reveals distinct profiles, with Ulipristal acetate demonstrating a well-documented high-affinity interaction with the progesterone receptor. This guide provides a comprehensive analysis of their receptor binding and functional activities, supported by detailed experimental protocols for researchers in reproductive health and oncology.

Please Note: Initial searches for "Toripristone" did not yield any relevant scientific data, suggesting a likely misspelling. Based on the pharmaceutical context, this guide proceeds with the assumption that the intended compound for comparison was Ulipristal acetate , a widely studied selective progesterone receptor modulator (SPRM).

Executive Summary

This report provides a head-to-head in vitro comparison of Ulipristal acetate and Lilopristone, two steroidal progesterone receptor modulators. While direct comparative studies are limited, this guide synthesizes available data on their binding affinity and functional activity at the progesterone receptor (PR). To provide a broader context, the well-characterized progesterone receptor antagonist, Mifepristone, is included as a reference. The findings indicate that Ulipristal acetate is a potent SPRM with high binding affinity for the progesterone receptor. Data on Lilopristone's in vitro activity is less abundant in the public domain, with most studies focusing on its in vivo effects.

Data Presentation: Quantitative Comparison of Progesterone Receptor Modulators

The following table summarizes the available in vitro data for Ulipristal acetate, Lilopristone, and the reference compound Mifepristone. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterUlipristal acetate (CDB-2914)Lilopristone (ZK 98.734)Mifepristone (RU-486)
Receptor Binding Affinity
Relative Binding Affinity (RBA) for PRHighData not available100%[1]
IC50 for PR~10⁻⁹ M[2]Data not available0.2 nM[1]
Functional Activity
ClassificationSelective Progesterone Receptor Modulator (SPRM)[3]Progesterone Antagonist[4]Progesterone Antagonist[1][5]
Antiprogestational PotencyHigh[2]Data not availableHigh[2]
Antiglucocorticoid ActivityLower than Mifepristone[6]Data not availablePotent[1][5]
Progestin Agonist ActivityPartial agonist/antagonist activity[7]Data not availableMinimal agonist activity in some systems[5]

Mechanism of Action: Modulating the Progesterone Receptor Signaling Pathway

Ulipristal acetate and Lilopristone exert their effects by binding to the intracellular progesterone receptor, a ligand-activated transcription factor. As an SPRM, Ulipristal acetate can have both agonistic and antagonistic effects depending on the target tissue. This is in contrast to a pure antagonist like Mifepristone. The binding of these modulators to the PR leads to a conformational change in the receptor, which then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.

Mechanism of Action of Progesterone Receptor Modulators cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR_HSP_complex Inactive PR-HSP Complex Progesterone->PR_HSP_complex Binding SPRM_Antagonist SPRM / Antagonist (Ulipristal / Lilopristone) SPRM_Antagonist->PR_HSP_complex Competitive Binding PR Progesterone Receptor (PR) Active_PR_dimer Active PR Dimer PR->Active_PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) Active_PR_dimer->PRE Binding Active_PR_dimer->PRE Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription

Caption: Progesterone receptor signaling pathway and points of modulation by SPRMs and antagonists.

Experimental Protocols

Competitive Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for the progesterone receptor compared to a reference ligand.

Methodology:

  • Preparation of Cytosol: Uterine tissue from estrogen-primed rabbits or human breast cancer cells (e.g., T47D) are homogenized in a suitable buffer to obtain a cytosolic fraction containing the progesterone receptors.

  • Incubation: A constant amount of radiolabeled progestin (e.g., ³H-ORG 2058) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Ulipristal acetate, Lilopristone) and a reference compound (e.g., progesterone or Mifepristone).

  • Separation of Bound and Free Ligand: After incubation, the unbound steroid is removed by treating the mixture with dextran-coated charcoal followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, which represents the amount of radiolabeled ligand bound to the receptor, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

Progesterone Receptor Transactivation Assay

Objective: To assess the functional agonist or antagonist activity of a compound on progesterone receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that expresses the progesterone receptor (e.g., T47D or Ishikawa cells) is cultured. The cells are then transiently transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase) and a plasmid for a constitutively expressed internal control (e.g., β-galactosidase).

  • Treatment: The transfected cells are treated with a progestin agonist (e.g., R5020) in the presence or absence of increasing concentrations of the test compound (Ulipristal acetate or Lilopristone).

  • Cell Lysis and Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the internal control enzyme are measured using specific substrates and a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to the internal control. For antagonists, the concentration that causes a 50% inhibition of the agonist-induced reporter activity (IC50) is calculated. For agonists, the concentration that produces a 50% of the maximal response (EC50) is determined.

Experimental Workflow for In Vitro PR Activity Assessment cluster_0 Receptor Binding Assay cluster_1 Functional (Transactivation) Assay Cytosol_Prep Prepare Receptor-Containing Cytosol Incubation Incubate with Radioligand and Test Compound Cytosol_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification RBA_Calc Calculate IC50 and RBA Quantification->RBA_Calc Cell_Culture Culture PR-Expressing Cells Transfection Transfect with PRE-Reporter Plasmid Cell_Culture->Transfection Treatment Treat with Agonist +/- Test Compound Transfection->Treatment Reporter_Assay Measure Reporter Gene Activity Treatment->Reporter_Assay IC50_EC50_Calc Calculate IC50 / EC50 Reporter_Assay->IC50_EC50_Calc

Caption: A typical workflow for determining the in vitro progesterone receptor binding and functional activity.

Conclusion

This comparative guide highlights the in vitro characteristics of Ulipristal acetate and Lilopristone. Ulipristal acetate emerges as a well-characterized SPRM with high affinity for the progesterone receptor and a mixed agonist/antagonist profile. While the in vivo efficacy of Lilopristone as a progesterone antagonist is established, there is a notable lack of publicly available, quantitative in vitro data to allow for a direct and detailed comparison with Ulipristal acetate. The inclusion of Mifepristone as a reference compound provides a valuable benchmark for understanding the relative potencies and activities of these progesterone receptor modulators. Further head-to-head in vitro studies are warranted to fully elucidate the comparative pharmacology of these important compounds.

References

Unveiling the Binding Profile of Toripristone: A Comparative Analysis of its Affinity for Glucocorticoid and Progesterone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the binding affinity of Toripristone (RU-40555) for the glucocorticoid receptor (GR) and progesterone receptor (PR) is presented, providing valuable insights for researchers and drug development professionals. This guide offers a comparative overview of this compound's binding profile against other well-known steroidal ligands, supported by detailed experimental protocols and visual representations of the underlying biological pathways and assay workflows.

This compound, a synthetic steroid, has demonstrated potent antagonist activity at both the glucocorticoid and progesterone receptors. Understanding its relative affinity for these two receptors is crucial for elucidating its mechanism of action and predicting its therapeutic potential and potential side effects.

Comparative Binding Affinity

A critical aspect of characterizing a dual-receptor antagonist like this compound is to quantify its binding affinity for each target receptor. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to express this affinity. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Ligand Type
This compound (RU-40555) GR 2.4 [1][2]-Antagonist
This compound (RU-40555) PR Data Not Available -Antagonist
Mifepristone (RU-486)GR~2[3]2.6Antagonist
Mifepristone (RU-486)PR~1.9[3]0.2Antagonist
DexamethasoneGR--Agonist
ProgesteronePR--Agonist

Note: The binding affinity values can vary depending on the experimental conditions and the specific assay used.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the relative binding affinity of a test compound like this compound for the glucocorticoid and progesterone receptors, a competitive radioligand binding assay is commonly employed. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of a test compound for GR and PR.

Materials:

  • Receptor Source: Purified recombinant human GR or PR, or cell lysates/extracts containing these receptors.

  • Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]Dexamethasone for GR, [³H]Progesterone or [³H]Mifepristone for PR).

  • Test Compound: this compound and other comparator compounds.

  • Assay Buffer: Buffer solution optimized for receptor binding.

  • Filtration Apparatus: To separate receptor-bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A constant concentration of the receptor and the radioligand are incubated with varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms

To better understand the experimental process and the biological context, the following diagrams have been generated.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Incubation_Mix Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation_Mix Radioligand Radioligand Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Filtration Vacuum Filtration Incubation_Mix->Filtration Equilibrium Counting Scintillation Counting Filtration->Counting Separate Bound from Free Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

GR_PR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_GR Glucocorticoid GR_complex GR-Hsp90 Complex Ligand_GR->GR_complex Binds Ligand_PR Progesterone PR_complex PR-Hsp90 Complex Ligand_PR->PR_complex Binds This compound This compound This compound->GR_complex Antagonizes This compound->PR_complex Antagonizes GR_dimer Activated GR Dimer GR_complex->GR_dimer Translocates to Nucleus PR_dimer Activated PR Dimer PR_complex->PR_dimer Translocates to Nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Transcription_GR Gene Transcription (GR-mediated) GRE->Transcription_GR Transcription_PR Gene Transcription (PR-mediated) PRE->Transcription_PR

Caption: Simplified signaling pathways of GR and PR.

Conclusion

This compound is a potent glucocorticoid receptor antagonist with a high binding affinity. While its activity as a progesterone receptor antagonist is acknowledged, the precise binding affinity for PR remains to be quantitatively established in publicly accessible literature. The provided experimental protocol for a competitive radioligand binding assay offers a standardized method for researchers to determine these crucial binding parameters. A comprehensive understanding of this compound's dual-receptor binding profile is essential for its further development and potential clinical applications. Future studies are warranted to fully elucidate its selectivity and to explore its therapeutic utility in conditions where modulation of both GR and PR pathways is beneficial.

References

Comparative study of the gene expression profiles induced by Toripristone and mifepristone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of two potent selective progesterone receptor modulators (SPRMs).

This guide offers a detailed comparative analysis of the gene expression profiles induced by Toripristone and Mifepristone. Both are synthetic steroids that act as potent antagonists of the progesterone receptor (PR) and the glucocorticoid receptor (GR), playing a significant role in the regulation of various physiological processes. While Mifepristone is a widely studied and clinically utilized medication, this compound, also known by its developmental code name RU-40555, was never marketed, and as a result, publicly available data on its specific gene expression profile is scarce. However, its pharmacological profile is reported to be very similar to that of Mifepristone[1]. This guide will therefore provide a comprehensive overview of the well-documented effects of Mifepristone on gene expression, with the understanding that this compound would likely induce a comparable, though not identical, transcriptomic signature.

Mechanism of Action: A Tale of Two Receptors

Both this compound and Mifepristone exert their effects primarily by competitively binding to and blocking the progesterone and glucocorticoid receptors. This antagonist activity disrupts the normal signaling pathways of these steroid hormones, leading to downstream changes in gene expression.

Mifepristone binds with high affinity to the progesterone receptor, preventing the binding of progesterone. This blockage leads to a cascade of events, including the destabilization of the uterine lining, which is crucial for its use in medical termination of pregnancy[2][3][4]. At higher doses, Mifepristone also acts as a potent antagonist of the glucocorticoid receptor, blocking the action of cortisol. This property is utilized in the treatment of Cushing's syndrome[2][5].

This compound is also a potent and highly selective antagonist of the glucocorticoid receptor and an antagonist of the progesterone receptor[1]. Its similar mechanism of action suggests that it would also modulate the expression of genes regulated by both progesterone and glucocorticoids.

Below is a diagram illustrating the generalized signaling pathway for these progesterone receptor modulators.

cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM This compound / Mifepristone PR Progesterone Receptor (PR) SPRM->PR Binds to PR_HSP Inactive PR-HSP Complex PR->PR_HSP Bound to SPRM_PR SPRM-PR Complex PR->SPRM_PR Forms HSP Heat Shock Proteins (HSP) HSP->PR_HSP PR_HSP->PR Dissociates from DNA DNA (Progesterone Response Elements) Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates SPRM_PR->DNA Binds to

Caption: Generalized signaling pathway of this compound and Mifepristone.

Comparative Gene Expression Profiles

Due to the lack of specific data for this compound, this section will focus on the known gene expression changes induced by Mifepristone. It is hypothesized that this compound would regulate a similar set of genes involved in progesterone and glucocorticoid signaling.

Key Experimental Data on Mifepristone-Induced Gene Expression
Tissue/Cell TypeKey Differentially Expressed Genes (Selected)Biological Process AffectedReference
Human Endometrium Downregulation of genes involved in implantation and decidualization.Endometrial Receptivity[Inferred from multiple sources]
Breast Cancer Cells Modulation of genes related to cell cycle progression and apoptosis.Cell Proliferation, Apoptosis[Inferred from multiple sources]
Neural Progenitor Cells Inducible transgene expression under the control of a Mifepristone-responsive promoter.Gene Regulation (Experimental Tool)[Inferred from multiple sources]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study the effects of SPRMs on gene expression.

Cell Culture and Drug Treatment
  • Cell Line Maintenance: Specific cell lines (e.g., endometrial, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Mifepristone or this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Treatment: Cells are seeded in culture plates and allowed to attach. The culture medium is then replaced with a medium containing the desired concentration of the SPRM or vehicle control. Treatment duration varies depending on the experimental endpoint.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

Data Analysis
  • Read Mapping: The raw sequencing reads are aligned to a reference genome.

  • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the SPRM-treated group compared to the control group.

  • Pathway and Functional Analysis: The list of differentially expressed genes is analyzed using bioinformatics tools to identify enriched biological pathways and gene ontology terms.

Below is a workflow diagram for a typical gene expression analysis experiment.

cluster_workflow Experimental Workflow A Cell Culture & Treatment (this compound/Mifepristone) B RNA Extraction A->B C RNA Sequencing B->C D Data Analysis (Differential Gene Expression) C->D E Pathway & Functional Analysis D->E

Caption: A typical experimental workflow for gene expression analysis.

Conclusion

While a direct, data-driven comparison of the gene expression profiles of this compound and Mifepristone is currently not possible due to the limited availability of data for this compound, their shared mechanism of action as potent progesterone and glucocorticoid receptor antagonists strongly suggests a significant overlap in their effects on gene regulation. The extensive research on Mifepristone provides a valuable framework for understanding the likely transcriptomic consequences of this compound administration. Further research into the specific gene targets of this compound would be necessary to delineate the subtle differences in their molecular activities and to fully appreciate their respective therapeutic potentials.

References

Validating Toripristone (Mifepristone) as a Research Tool: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mifepristone (referred to herein as Toripristone as per the user's initial query, though correctly known as Mifepristone), a potent progesterone and glucocorticoid receptor antagonist, against alternative research tools in various disease models. The information presented is supported by experimental data to aid in the validation and selection of the most appropriate research tools.

Mifepristone's ability to competitively block progesterone and glucocorticoid receptors makes it a valuable tool for studying the roles of these hormones in a range of physiological and pathological processes.[1][2][3][4][5] This guide will delve into its application in key research areas, presenting comparative data, detailed experimental protocols, and visual representations of its mechanism of action.

Comparative Efficacy in Disease Models

The following tables summarize the quantitative data from clinical and preclinical studies, offering a direct comparison of Mifepristone's performance against other research tools.

Cushing's Syndrome

Mifepristone is utilized to manage hyperglycemia associated with Cushing's syndrome by blocking the glucocorticoid receptor.[1][5]

Table 1: Efficacy of Mifepristone in Cushing's Syndrome

ParameterBaseline (Mean ± SD)Week 24 (Mean ± SD)P-value
C-DM Cohort
AUC for GlucoseN/A60% of patients showed response< 0.0001
Glycated Hemoglobin (HbA1c)7.43 ± 1.52%6.29 ± 0.99%< 0.001
Fasting Plasma Glucose149.0 ± 75.7 mg/dL104.7 ± 37.5 mg/dL< 0.03
C-HT Cohort
Diastolic Blood PressureN/A38% of patients showed response< 0.05
Overall Clinical Improvement N/A87% of patients< 0.0001

Data from a 24-week, open-label trial of Mifepristone in 50 adults with endogenous Cushing's syndrome.[6]

Uterine Fibroids

Mifepristone is investigated as a non-surgical option for uterine fibroids, with Ulipristal Acetate, another selective progesterone receptor modulator (SPRM), being a key comparator.

Table 2: Mifepristone vs. Ulipristal Acetate for Uterine Fibroids

OutcomeMifepristone (25 mg)Ulipristal Acetate (10 mg)P-value
Fibroid Size < 3 cm
Reduction in SizeMore effectiveLess effective than MifepristoneSignificant
Fibroid Size 3-5 cm
Reduction in SizeLess effective than Ulipristal AcetateMore effectiveSignificant
Reduction in PainSignificant reductionSignificant reductionNon-significant
Reduction in MenorrhagiaSignificant reductionSignificant reductionNon-significant

Data from a comparative study on 80 women with uterine fibroids.[7]

Table 3: Placebo-Controlled Trial of Mifepristone for Uterine Myoma

ParameterMifepristone (5 mg)PlaceboP-value
Reduction in Fibroid Volume28.5%-1.8% (increase)0.031
Amenorrhea93.1%4.3%< 0.001
Improvement in Pelvic PainSignificantNo significant change0.006
Improvement in Pelvic PressureSignificantNo significant change0.027
Improvement in HypermenorrheaSignificantNo significant change< 0.001

Data from a double-blind, randomized clinical trial.[8]

Ectopic Pregnancy

Mifepristone is studied in combination with Methotrexate for the medical management of ectopic pregnancy.

Table 4: Mifepristone + Methotrexate vs. Methotrexate + Placebo for Ectopic Pregnancy

OutcomeMifepristone + Methotrexate (n=113)Methotrexate + Placebo (n=99)P-value
Overall Success Rate 79.6%74.2%0.41 (non-significant)
Success Rate with Progesterone ≥10 ng/L 83.3% (15/18)38.5% (5/13)Significant

Data from a prospective multicentre double-blind sequential randomized trial.[3][9][10]

Breast Cancer (Preclinical Animal Model)

Mifepristone has been shown to inhibit the growth of breast cancer in animal models.

Table 5: Effect of Mifepristone on Breast Cancer Growth in Nude Mice

Treatment GroupTumor Growth VelocityMicrovessel Density (MVD)Expression of VEGF, bcl-2, Ki67, p53, CerbB-2
Control (Vegetable Oil)HighHighHigh
Mifepristone (25, 50, 100, 200 mg/kg/d)Significantly slower than control (P < 0.01)Decreased (time- and dose-dependent)Significantly lower than control (P < 0.05)

Data from an experimental study with female athymic BALB/c-nude mice injected with MCF-7 breast cancer cells.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Mifepristone in Cushing's Syndrome (SEISMIC Trial)
  • Study Design: A 24-week, multicenter, open-label trial.

  • Participants: 50 adults with endogenous Cushing's syndrome who had failed or were not candidates for surgery.

  • Intervention: Mifepristone administered orally at a starting dose of 300 mg daily, with potential dose escalation up to 1200 mg daily based on clinical response.

  • Primary Outcome Measures:

    • For patients with type 2 diabetes or impaired glucose tolerance: Change in the area under the curve for glucose during a 2-hour oral glucose tolerance test.

    • For patients with hypertension: Change in diastolic blood pressure.

  • Key Assessments: Clinical and metabolic parameters were assessed at baseline and throughout the 24-week treatment period.

  • Reference: Fleseriu, M., et al. (2012). Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome. The Journal of Clinical Endocrinology & Metabolism, 97(6), 2039-2049.[6]

Mifepristone vs. Ulipristal Acetate for Uterine Fibroids
  • Study Design: A comparative study.

  • Participants: 80 women diagnosed with uterine fibroids.

  • Intervention:

    • Group I (n=40): Mifepristone 25 mg orally daily.

    • Group II (n=40): Ulipristal Acetate 10 mg orally daily.

  • Primary Outcome Measures:

    • Reduction in fibroid size, assessed by ultrasound.

    • Reduction in symptoms (pain and menorrhagia).

  • Key Assessments: Fibroid size and symptoms were evaluated at baseline and after the treatment period.

  • Reference: A study comparing the efficacy of Mifepristone and Ulipristal Acetate in the management of uterine fibroids.[7]

Mifepristone in a Breast Cancer Animal Model
  • Animal Model: Forty female athymic BALB/c-nude mice.

  • Tumor Induction: Subcutaneous injection of MCF-7 human breast cancer cells (ER+/PR+).

  • Intervention: Ten days after tumor cell injection, mice were randomized into four groups (n=10 each) and received daily gastric perfusion of Mifepristone at concentrations of 25, 50, 100, or 200 mg/kg. A control group (n=10) received vegetable oil.

  • Primary Outcome Measures:

    • Tumor size, measured every 3 days for 3 weeks.

  • Secondary Outcome Measures (at 2 and 3 weeks):

    • Immunohistochemical analysis of tumors for protein expression of CD34, estrogen receptor (ER), progesterone receptor (PR), vascular endothelial growth factor (VEGF), bcl-2, Ki67, p53, and CerbB-2.

    • Microvessel density (MVD) measurement.

  • Reference: A study investigating the inhibitive effects of mifepristone on the growth of breast cancer in an animal model.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Mifepristone and a typical experimental workflow for its validation.

G cluster_0 Progesterone Receptor Signaling cluster_1 Mifepristone Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR->PR HSP Heat Shock Proteins PR->HSP Dissociates from PRE Progesterone Response Element PR->PRE Binds to DNA Inactive_PR Inactive PR Complex PR->Inactive_PR Forms Transcription Transcription PRE->Transcription Regulates Gene Expression No_Transcription No_Transcription PRE->No_Transcription Mifepristone Mifepristone Mifepristone->PR Competitively Binds Inactive_PR->PRE Binding Blocked

Caption: Mifepristone competitively blocks the progesterone receptor, preventing its activation and subsequent gene transcription.

G cluster_0 Glucocorticoid Receptor Signaling cluster_1 Mifepristone Action Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR->GR HSP_GR Heat Shock Proteins GR->HSP_GR Dissociates from GRE Glucocorticoid Response Element GR->GRE Binds to DNA Inactive_GR Inactive GR Complex GR->Inactive_GR Forms Transcription_GR Gene Transcription GRE->Transcription_GR No_Transcription_GR Transcription Blocked GRE->No_Transcription_GR Mifepristone_GR Mifepristone Mifepristone_GR->GR Competitively Binds Inactive_GR->GRE Binding Blocked

Caption: Mifepristone acts as a glucocorticoid receptor antagonist, inhibiting cortisol-mediated gene expression.

G start Disease Model Selection (e.g., Cushing's, Uterine Fibroids) group_assignment Randomized Group Assignment start->group_assignment treatment Treatment Administration (Mifepristone vs. Alternative/Placebo) group_assignment->treatment monitoring In-life Monitoring (e.g., Tumor size, Biomarkers) treatment->monitoring endpoint Endpoint Data Collection (e.g., Histopathology, Gene Expression) monitoring->endpoint analysis Statistical Analysis and Data Comparison endpoint->analysis conclusion Validation of Mifepristone as a Research Tool analysis->conclusion

Caption: A generalized experimental workflow for validating Mifepristone as a research tool in a specific disease model.

References

Validating the reproducibility of Toripristone's effects across different labs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mifepristone, a selective progesterone receptor modulator (SPRM), with other alternatives, supported by available experimental and clinical data. The focus is on providing a framework for understanding its mechanism of action and the methodologies used to evaluate its effects, a critical aspect for ensuring reproducibility across different laboratory settings. While direct multi-laboratory studies on the preclinical reproducibility of Mifepristone's effects are not extensively detailed in the public domain, its consistent clinical efficacy across numerous multi-center trials underscores the reliability of its biological impact.

Comparative Efficacy and Safety of Mifepristone

Mifepristone has been a subject of extensive clinical investigation, leading to its approval for several gynecological and endocrine conditions. Its performance, particularly in comparison to other SPRMs and treatment modalities, is summarized below.

IndicationMifepristoneOther SPRMs (e.g., Ulipristal Acetate, Asoprisnil)Placebo/Other TreatmentsKey Findings
Uterine Fibroids Consistently demonstrates efficacy in reducing fibroid volume and alleviating symptoms like heavy menstrual bleeding.[1][2]Ulipristal acetate also shows strong efficacy.[1][2] Studies on asoprisnil and telapristone were halted due to safety concerns.[1][2]Significantly more effective than placebo in reducing symptoms and fibroid size.[1]Mifepristone is a well-established option for the medical management of uterine fibroids.
Endometriosis Demonstrates utility in managing endometriosis-associated pain.[1][2]Data on other SPRMs for endometriosis are more limited.[1][2]Shows significant improvement in pain symptoms compared to placebo.Mifepristone is a promising therapeutic agent for endometriosis.
Emergency Contraception Highly effective for emergency contraception.[2][3]Ulipristal acetate is also a first-line option for emergency contraception.[3]More effective than traditional hormonal methods.Both Mifepristone and Ulipristal Acetate are considered standard of care.
Cushing's Syndrome Approved for the treatment of hyperglycemia in Cushing's syndrome due to its antiglucocorticoid effects.[2][4]Not typically used for this indication.Offers a targeted medical therapy for patients who are not surgical candidates.[5]A key application of Mifepristone's antiglucocorticoid properties.
Psychiatric Disorders Investigated for potential therapeutic effects in major depressive disorder and psychotic depression, with some studies showing significant improvement in symptoms.[5]N/AShowed improvement in depression and psychiatric rating scores compared to placebo in some trials.[5]An emerging area of research for Mifepristone's application.

Experimental Protocols for Evaluating Mifepristone's Effects

Reproducibility in scientific research is fundamentally linked to the detailed and consistent application of experimental protocols. Below are generalized methodologies for key experiments used to characterize the effects of SPRMs like Mifepristone.

Receptor Binding Assays
  • Objective: To determine the binding affinity of Mifepristone to the progesterone receptor (PR) and glucocorticoid receptor (GR).

  • Methodology:

    • Prepare cell lysates or purified receptor proteins.

    • Incubate the protein with radiolabeled progesterone or dexamethasone in the presence of varying concentrations of Mifepristone.

    • Separate bound from unbound radioligand using methods like filtration or dextran-coated charcoal.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine binding affinity.

Gene Expression Analysis
  • Objective: To assess the agonist or antagonist activity of Mifepristone on target gene expression.

  • Methodology:

    • Culture progesterone-responsive cell lines (e.g., T47D breast cancer cells).

    • Treat cells with progesterone in the presence or absence of Mifepristone.

    • Isolate total RNA from the cells after a specified incubation period.

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of known progesterone-responsive genes (e.g., SGK1, MYC).

    • Analyze the data to determine if Mifepristone inhibits or mimics the effect of progesterone on gene expression.

In Vivo Animal Models
  • Objective: To evaluate the in vivo efficacy and systemic effects of Mifepristone.

  • Methodology (Uterine Fibroid Model):

    • Utilize an appropriate animal model, such as the Eker rat or immunodeficient mice with implanted human uterine fibroid tissue.

    • Administer Mifepristone orally or via injection at various doses over a defined treatment period.

    • Monitor tumor volume and animal health throughout the study.

    • At the end of the study, sacrifice the animals and collect uterine/tumor tissue.

    • Perform histological and molecular analyses on the collected tissues to assess changes in cell proliferation, apoptosis, and gene expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and replicating research findings.

G cluster_0 Mifepristone Mechanism of Action Mifepristone Mifepristone PR Progesterone Receptor (PR) Mifepristone->PR Binds GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds HSP Heat Shock Proteins PR->HSP Releases DNA DNA (Hormone Response Element) PR->DNA Binds GR->HSP Releases GR->DNA Binds Transcription Transcription Modulation DNA->Transcription Alters

Caption: Mechanism of action of Mifepristone.

G cluster_1 Experimental Workflow for SPRM Evaluation A In Vitro Studies B Receptor Binding Assays A->B C Cell-Based Functional Assays A->C D In Vivo Animal Models B->D C->D E Pharmacokinetics & Toxicology D->E F Clinical Trials E->F

Caption: A typical experimental workflow for evaluating SPRMs.

References

Comparative Efficacy of Toripristone and Other Selective Progesterone Receptor Modulators (SPRMs): A Statistical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis comparing the efficacy of Toripristone and other prominent Selective Progesterone Receptor Modulators (SPRMs), including Mifepristone, Ulipristal Acetate, Asoprisnil, and Telapristone. This document is intended to serve as an objective resource, presenting experimental data, detailed methodologies, and visual representations of signaling pathways to aid in research and development.

Executive Summary

Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity at the progesterone receptor (PR). This unique mechanism of action has led to their investigation and use in a variety of gynecological conditions and oncology. While data on several SPRMs are available, information regarding the clinical efficacy of this compound (also known as ZK 230211) remains limited in publicly accessible clinical trial literature. This guide synthesizes the available data for other well-characterized SPRMs to provide a comparative framework.

Data Presentation: Comparative Efficacy of SPRMs

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of various SPRMs in different therapeutic areas.

Table 1: Efficacy of Mifepristone and Ulipristal Acetate in the Treatment of Uterine Fibroids

CompoundDosageTrial DurationPrimary EndpointEfficacy OutcomeReference
Mifepristone 25 mg/day3 monthsReduction in fibroid volume37.5% mean reduction[1]
Improvement in hemoglobinMean increase from 9.37 to 11.05 g/dL[1]
Reduction in menstrual bleeding (PBAC score)Mean reduction from 90.6 to 8.9[1]
Ulipristal Acetate 5 mg/day12 weeksAmenorrhea rate79.8%[2]
Reduction in fibroid volumeSignificant reduction (specific percentage not uniformly reported)[3][4]
Improvement in Quality of Life (UFS-QOL)Statistically significant improvement[3]

Table 2: Efficacy of Asoprisnil in the Treatment of Endometriosis

CompoundDosageTrial DurationPrimary EndpointEfficacy OutcomeReference
Asoprisnil 5, 10, 25 mg/day12 weeksReduction in nonmenstrual pelvic painSignificant reduction compared to placebo[5][6]
Reduction in dysmenorrheaSignificant reduction compared to placebo[6][7]

Table 3: Efficacy of Telapristone Acetate in the Treatment of Breast Cancer (Window-of-Opportunity Trial)

CompoundDosageTrial DurationPrimary EndpointEfficacy OutcomeReference
Telapristone Acetate 12 mg/day2-10 weeksChange in Ki67 expressionMean decline of 5.5% (p=0.003)[8]
Significant decline in premenopausal women (p=0.03)[8]

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for the interpretation and replication of findings.

Mifepristone and Ulipristal Acetate for Uterine Fibroids:

  • Study Design: Randomized controlled trials (RCTs) comparing the SPRM to placebo or another active comparator.[1][3][4][9][10]

  • Participant Population: Premenopausal women with symptomatic uterine fibroids, often characterized by heavy menstrual bleeding.

  • Intervention: Daily oral administration of the specified dose of the SPRM or placebo for a defined period (e.g., 3 months).[1]

  • Outcome Measures:

    • Primary: Change in uterine fibroid volume assessed by imaging (ultrasound or MRI), and reduction in menstrual blood loss measured by the Pictorial Blood Loss Assessment Chart (PBAC).[1]

    • Secondary: Improvement in hemoglobin levels, assessment of pain, and quality of life using validated questionnaires such as the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire.[3]

  • Statistical Analysis: Comparison of mean changes from baseline between treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA).

Asoprisnil for Endometriosis:

  • Study Design: Phase II and III, multicenter, randomized, double-blind, placebo-controlled trials.[6][7]

  • Participant Population: Women with a laparoscopic diagnosis of endometriosis and associated moderate to severe pelvic pain.[5]

  • Intervention: Daily oral administration of Asoprisnil at varying doses (e.g., 5, 10, 25 mg) or placebo for 12 weeks.[5][6][7]

  • Outcome Measures:

    • Primary: Change in patient-reported nonmenstrual pelvic pain and dysmenorrhea, often assessed using a visual analog scale (VAS).

  • Statistical Analysis: Comparison of the change in pain scores from baseline to the end of treatment between the Asoprisnil and placebo groups.

Telapristone Acetate for Breast Cancer (Window-of-Opportunity Trial):

  • Study Design: A presurgical "window-of-opportunity" trial, which involves a short course of treatment between diagnosis and surgery.[8][11] These are typically randomized, double-blind, and placebo-controlled.[8]

  • Participant Population: Patients with early-stage, operable breast cancer.

  • Intervention: Short-term (e.g., 2-10 weeks) daily oral administration of Telapristone Acetate or placebo.[8]

  • Outcome Measures:

    • Primary: Change in the proliferation marker Ki67 in tumor tissue, assessed by immunohistochemistry on biopsy samples taken before and after treatment.[8]

  • Statistical Analysis: Comparison of the change in Ki67 labeling index between the treatment and placebo groups.

Signaling Pathways and Mechanism of Action

The therapeutic effects of SPRMs are mediated through their interaction with the progesterone receptor, leading to a cascade of downstream signaling events.

Progesterone Receptor Signaling Pathway

Progesterone, a steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). In its inactive state, the PR is complexed with heat shock proteins (HSPs). Upon progesterone binding, the HSPs dissociate, and the receptor-hormone complex translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding recruits co-activators or co-repressors, thereby modulating gene transcription.[12][13] This genomic pathway influences cell proliferation, differentiation, and apoptosis.[12]

SPRMs, including this compound, bind to the PR and induce a unique conformational change in the receptor. This altered conformation results in differential recruitment of co-regulators compared to progesterone. Depending on the specific SPRM and the cellular context, this can lead to either agonistic (transcriptional activation) or antagonistic (transcriptional repression) effects.[12][14]

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds SPRM SPRM (e.g., this compound) SPRM->PR Binds PR_HSP PR-HSP Complex (Inactive) PR_HSP->PR HSP Dissociation PR_Progesterone PR-Progesterone Complex PR->PR_Progesterone PR_SPRM PR-SPRM Complex PR->PR_SPRM PRE Progesterone Response Element (PRE) on DNA PR_Progesterone->PRE Binds PR_SPRM->PRE Binds Coactivators Co-activators PRE->Coactivators Recruits Corepressors Co-repressors PRE->Corepressors Recruits Gene_Activation Target Gene Activation Coactivators->Gene_Activation Gene_Repression Target Gene Repression Corepressors->Gene_Repression

Fig. 1: Progesterone Receptor Signaling Pathway Modulation by SPRMs.
Experimental Workflow for Assessing SPRM Efficacy

The evaluation of SPRM efficacy in a clinical trial setting typically follows a structured workflow, from patient recruitment to data analysis.

Experimental_Workflow cluster_screening Patient Screening & Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., Symptomatic Fibroids) Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria Not Met Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Arm (SPRM) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Follow_up_Visits Regular Follow-up Visits Treatment_Arm->Follow_up_Visits Control_Arm->Follow_up_Visits Data_Collection Data Collection (e.g., Imaging, Questionnaires) Follow_up_Visits->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Evaluation Efficacy Evaluation Statistical_Analysis->Efficacy_Evaluation

Fig. 2: General Experimental Workflow for SPRM Clinical Trials.

Conclusion

The available evidence demonstrates the clinical efficacy of several SPRMs, including Mifepristone, Ulipristal Acetate, Asoprisnil, and Telapristone, in treating conditions such as uterine fibroids, endometriosis, and breast cancer. These compounds exert their effects by modulating the progesterone receptor signaling pathway, leading to tissue-selective responses. While this guide provides a comparative overview based on existing data, a significant knowledge gap exists concerning the clinical efficacy and specific molecular actions of this compound. Further clinical trials and mechanistic studies are warranted to fully elucidate the therapeutic potential of this compound and its comparative efficacy against other SPRMs. Researchers and drug development professionals are encouraged to consult the primary literature for in-depth information and to consider the need for further investigation into this promising class of compounds.

References

Safety Operating Guide

Navigating the Disposal of Toripristone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Toripristone: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the known chemical and physical data for this compound.

PropertyValue
IUPAC Name (8S,11R,13S,14S,17S)-17-Hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1]
CAS Number 91935-26-1[1]
Molecular Formula C31H39NO2
Molecular Weight 457.65 g/mol
Pharmacological Class Antiglucocorticoid, Antiprogestogen[1]

Recommended Protocol for this compound Disposal in a Laboratory Setting

The following protocol provides a step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Objective: To outline a safe and compliant procedure for the disposal of this compound to minimize occupational exposure and environmental release.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated, labeled, and sealed waste containers for hazardous chemical waste

  • Appropriate solvent for decontamination (e.g., 70% ethanol, or as determined by laboratory-specific risk assessment)

  • Chemical spill kit

Procedure:

  • Decontamination of Labware and Surfaces:

    • All glassware, spatulas, and other equipment that have come into direct contact with this compound should be decontaminated.

    • Rinse contaminated items with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Disposal of Pure this compound (Unused or Expired):

    • Unused or expired pure this compound should be disposed of as hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • The compound should be in a clearly labeled, sealed, and appropriate waste container.

  • Disposal of Contaminated Materials:

    • Solid waste contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Avoid drain disposal.

  • Waste Segregation and Storage:

    • All this compound waste must be segregated from general laboratory trash.

    • Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.

  • Accidental Spills:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and workflow for handling this compound waste in a laboratory setting.

Toripristone_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure/Expired this compound waste_type->pure_compound  Pure Compound contaminated_solid Contaminated Solid Waste (Gloves, Bench Paper, etc.) waste_type->contaminated_solid  Solid contaminated_liquid Contaminated Liquid Waste (Solutions, Rinsate) waste_type->contaminated_liquid  Liquid decontaminate Decontaminate Labware/Surfaces waste_type->decontaminate  Labware package_solid Package in Labeled, Sealed Container pure_compound->package_solid contaminated_solid->package_solid package_liquid Package in Labeled, Sealed Container contaminated_liquid->package_liquid collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->package_liquid storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Environmental Considerations and Regulatory Context

While no specific environmental impact studies for this compound were found, the disposal of pharmaceuticals into the environment is a growing concern.[2][3][4] Compounds similar to this compound, such as mifepristone, may enter the environment through patient excretion and improper disposal of pharmaceutical waste.[5] Therefore, adhering to stringent disposal protocols that prevent the release of this compound into wastewater systems is paramount.

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines for the disposal of pharmaceutical waste.[6] Laboratories are generally required to manage chemical waste, including research compounds like this compound, through licensed hazardous waste disposal contractors. It is crucial for research institutions to comply with all local, state, and federal regulations regarding hazardous waste management.

References

Essential Safety and Logistical Information for Handling Toripristone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Toripristone based on available safety data for similar compounds, such as Mifepristone, and general best practices for handling potent pharmaceutical agents. No specific Safety Data Sheet (SDS) or occupational exposure limits (OELs) for this compound were found. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to establish specific protocols before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Hazard Summary

This compound is a potent pharmaceutical compound. While specific toxicity data is limited, it is prudent to handle it as a hazardous substance with potential reproductive and developmental toxicity.[1] Key hazards include:

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: May cause skin and eye irritation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE at all times to minimize exposure.[3]

Task Required PPE Notes
Weighing and Aliquoting (Powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Particulate Respirator (N95 or higher)Perform in a certified chemical fume hood or a ventilated balance enclosure.[4][5]
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsWork within a chemical fume hood.
Cell Culture and In Vitro Assays Nitrile Gloves, Lab CoatHandle solutions with care to avoid splashes and aerosol generation.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, Particulate Respirator (for powder spills)Use a spill kit with appropriate absorbent materials.[6]
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsHandle all waste as hazardous chemical waste.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[5]

  • Restrict access to authorized personnel only.

Handling Procedures:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above. Always inspect gloves for tears or punctures before use.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Carefully clean the balance and surrounding area with a damp cloth after use to remove any residual powder.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the powder slowly to avoid generating dust.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Cleanup: Wearing appropriate PPE, collect the spilled material and place it in a sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate decontaminating solution.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[4][8]

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.[4]

  • Sharps Waste: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The solvent rinsate must be collected as hazardous liquid waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[9][10][11][12]

Logical Workflow for Handling this compound

Toripristone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment with EHS Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Workspace Gather_PPE->Prepare_Work_Area Weighing Weighing and Aliquoting (in fume hood) Prepare_Work_Area->Weighing Solution_Prep Solution Preparation (in fume hood) Weighing->Solution_Prep Experimentation Experimental Use Solution_Prep->Experimentation Decontamination Decontaminate Surfaces and Glassware Experimentation->Decontamination Spill Spill Event Experimentation->Spill Waste_Segregation Segregate Hazardous Waste (Solid, Liquid, Sharps) Decontamination->Waste_Segregation Disposal Dispose via EHS Waste_Segregation->Disposal Spill_Cleanup Spill Cleanup Spill->Spill_Cleanup Follow Spill Protocol Spill_Cleanup->Waste_Segregation

Caption: Workflow for the safe handling and disposal of this compound.

References

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